GW583340 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClFN5O3S2.2ClH/c1-40(36,37)10-9-31-14-27-35-25(16-39-27)19-5-7-24-22(12-19)28(33-17-32-24)34-21-6-8-26(23(29)13-21)38-15-18-3-2-4-20(30)11-18;;/h2-8,11-13,16-17,31H,9-10,14-15H2,1H3,(H,32,33,34);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMITXDBYLKRKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNCC1=NC(=CS1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27Cl3FN5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GW583340 Dihydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW583340 dihydrochloride is a potent, orally active, dual inhibitor of the epidermal growth factor receptor (EGFR, ErbB1) and human epidermal growth factor receptor 2 (HER2, ErbB2) tyrosine kinases. This document provides an in-depth technical overview of the core mechanism of action of GW583340, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its interaction with the EGFR/HER2 signaling pathway. The information is intended to support researchers, scientists, and professionals involved in drug development and cancer research.
Core Mechanism of Action: Dual Inhibition of EGFR and HER2 Tyrosine Kinases
GW583340 exerts its anti-tumor activity by targeting the intracellular tyrosine kinase domains of both EGFR and HER2.[1] These receptor tyrosine kinases are critical components of signaling pathways that regulate cell proliferation, survival, differentiation, and migration. In many cancer types, these receptors are overexpressed or mutated, leading to uncontrolled cell growth.
Upon binding of their respective ligands, EGFR and HER2 form homodimers or heterodimers, which triggers the autophosphorylation of specific tyrosine residues within their intracellular domains. This phosphorylation creates docking sites for various downstream signaling proteins, initiating a cascade of events that ultimately promotes cancer cell proliferation and survival.
GW583340 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR and HER2 kinase domains. This binding event prevents the transfer of phosphate from ATP to the tyrosine residues, thereby inhibiting receptor autophosphorylation and blocking the activation of downstream signaling pathways.
Quantitative Data: Inhibitory Potency
The inhibitory activity of GW583340 against EGFR and HER2 has been quantified through enzymatic assays. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.
| Target Kinase | IC50 (nM) |
| EGFR (ErbB1) | 10.8 |
| HER2 (ErbB2) | 9.2 |
Data sourced from in vitro kinase assays.
Signaling Pathway Inhibition
The inhibition of EGFR and HER2 by GW583340 disrupts multiple downstream signaling cascades crucial for tumor growth and survival. The primary pathways affected include the Ras/Raf/MEK/ERK (MAPK) pathway, which is central to cell proliferation, and the PI3K/Akt/mTOR pathway, a key regulator of cell survival and metabolism.
Below is a diagram illustrating the EGFR/HER2 signaling pathway and the point of inhibition by GW583340.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines the methodology used to determine the IC50 values of GW583340 against EGFR and HER2 kinases.
Objective: To quantify the inhibitory activity of GW583340 on the enzymatic function of purified EGFR and HER2 tyrosine kinases.
Materials:
-
Recombinant human EGFR and HER2 kinase domains
-
This compound
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
96-well microtiter plates
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.1% Triton X-100)
-
Radiolabeled ATP ([γ-32P]ATP or [γ-33P]ATP)
-
Phosphocellulose filter paper
-
Scintillation counter
-
DMSO (Dimethyl sulfoxide) for compound dilution
Procedure:
-
Compound Preparation: Prepare a stock solution of GW583340 in DMSO. Create a series of dilutions of the compound in kinase buffer.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase buffer
-
Diluted GW583340 or DMSO (for control wells)
-
Recombinant EGFR or HER2 kinase
-
Poly(Glu, Tyr) substrate
-
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution like phosphoric acid.
-
Substrate Capture: Spot a portion of the reaction mixture from each well onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the filter paper multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of GW583340 relative to the control (DMSO-treated) wells. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay
This protocol describes a general method to assess the effect of GW583340 on the proliferation of cancer cell lines that overexpress EGFR and/or HER2, such as BT474 (breast carcinoma) and N87 (gastric carcinoma).
Objective: To determine the concentration-dependent inhibitory effect of GW583340 on the growth of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BT474, N87)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
-
DMSO for compound dilution
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of GW583340 in complete cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the different concentrations of GW583340. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plates for a period of 72 hours.
-
Cell Viability Measurement:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated solubilizing agent) and measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of GW583340 compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.
Conclusion
This compound is a dual inhibitor of EGFR and HER2 tyrosine kinases, effectively blocking the signaling pathways that drive the proliferation and survival of certain cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive understanding of its core mechanism of action, supporting its further investigation and development as a potential anti-cancer therapeutic.
References
GW583340 Dihydrochloride: A Dual EGFR/ErbB2 Inhibitor for Advanced Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GW583340 dihydrochloride, more commonly known as Lapatinib, is a potent, orally active small-molecule inhibitor targeting the tyrosine kinase domains of both the Epidermal Growth Factor Receptor (EGFR, also known as ErbB1 or HER1) and the Human Epidermal Growth Factor Receptor 2 (ErbB2 or HER2).[1][2][3] By reversibly blocking these key signaling pathways, Lapatinib disrupts the cellular processes that lead to tumor growth, proliferation, and survival. This technical guide provides a comprehensive overview of GW583340, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
GW583340 (Lapatinib) functions as an ATP-competitive inhibitor at the intracellular tyrosine kinase domains of EGFR and ErbB2.[1][2] This binding prevents the autophosphorylation and activation of these receptors, which in turn blocks downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[4][5][6] These pathways are critical for regulating cell proliferation, survival, and differentiation.[7] The dual inhibition of both EGFR and ErbB2 is believed to provide a more comprehensive blockade of ErbB signaling, potentially overcoming resistance mechanisms that can arise with inhibitors targeting a single receptor.
Quantitative Data Summary
The following tables summarize key quantitative data for GW583340 (Lapatinib) from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of GW583340 (Lapatinib)
| Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| EGFR (ErbB1) | Enzyme Inhibition | 0.0108 | [8] |
| ErbB2 (HER2) | Enzyme Inhibition | 0.0092 | [8] |
| BT474 (HER2+) | Cell Proliferation | 0.036 ± 0.0151 | [3][9] |
| SKBR3 (HER2+) | Cell Proliferation | 0.080 ± 0.0173 | [3] |
| EFM192A (HER2+) | Cell Proliferation | 0.193 ± 0.0665 | [3] |
| HCC1954 (HER2+) | Cell Proliferation | 0.4166 ± 0.18 | [3] |
| MDA-MB-453 (HER2+) | Cell Proliferation | 6.08 ± 0.825 | [3] |
| MDA-MB-231 (Triple Negative) | Cell Proliferation | 7.46 ± 0.102 | [3] |
Table 2: Preclinical Pharmacokinetics of GW583340 (Lapatinib) in Mice
| Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| 100 mg/kg | Oral | 1570 ± 340 | 4 | 14,800 ± 2,100 | [10] |
| 200 mg/kg | Oral | 3240 ± 860 | 8 | 41,100 ± 7,500 | [10] |
Table 3: Clinical Efficacy of GW583340 (Lapatinib) in HER2-Positive Metastatic Breast Cancer
| Treatment Arm | Median Progression-Free Survival (months) | Overall Response Rate (%) | Reference |
| Lapatinib + Capecitabine | 6.34 | 57.7 | [11] |
| Capecitabine alone | 4.2 | 41.4 | [11] |
| Lapatinib + Letrozole | 8.2 | 28 | [2] |
| Letrozole alone | 3.0 | 15 | [2] |
Signaling Pathways and Experimental Workflows
EGFR/ErbB2 Signaling Pathway and Inhibition by GW583340
Caption: EGFR/ErbB2 signaling pathway and the inhibitory action of GW583340.
Experimental Workflow for Evaluating GW583340 In Vitro
Caption: A typical experimental workflow for evaluating GW583340 in vitro.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the activity of GW583340.
In Vitro Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of GW583340 on the kinase activity of purified EGFR and ErbB2.
Materials:
-
Purified recombinant human EGFR and ErbB2 intracellular kinase domains
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Plate reader for measuring phosphorylation (e.g., using a phosphotyrosine-specific antibody in an ELISA format or radiometric assay with ³²P-ATP)
Procedure:
-
Prepare serial dilutions of GW583340 in kinase reaction buffer.
-
In a 96-well plate, add the kinase (EGFR or ErbB2), the peptide substrate, and the diluted GW583340.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of GW583340 relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic and anti-proliferative effects of GW583340 on cancer cell lines.
Materials:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]
-
Replace the medium with fresh medium containing serial dilutions of GW583340. Include a DMSO-only control.
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.[12]
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.
Western Blot Analysis for EGFR/ErbB2 Signaling
Objective: To determine the effect of GW583340 on the phosphorylation status of EGFR, ErbB2, and downstream signaling proteins like Akt.[13][14]
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of EGFR, ErbB2, and Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat with GW583340 for a specified time (e.g., 24 hours).[12]
-
Lyse the cells in lysis buffer and quantify the protein concentration.[15]
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
GW583340 (Lapatinib) is a well-characterized dual inhibitor of EGFR and ErbB2 with demonstrated preclinical and clinical activity against various cancers, particularly HER2-positive breast cancer. This technical guide provides essential information for researchers and drug development professionals working with this compound, from its fundamental mechanism of action to practical experimental protocols. The provided data and workflows serve as a valuable resource for designing and interpreting studies aimed at further elucidating the therapeutic potential of GW583340 and developing novel combination therapies.
References
- 1. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. EGFR signaling pathways [pfocr.wikipathways.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Lapatinib with trastuzumab for HER2-positive early breast cancer (NeoALTTO): survival outcomes of a randomised, open-label, multicentre, phase 3 trial and their association with pathological complete response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
- 11. Lapatinib for the treatment of breast cancer in the People’s Republic of China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Dual EGFR/ErbB2 Tyrosine Kinase Inhibitor GW583340 Dihydrochloride: A Technical Overview of its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW583340 dihydrochloride is a potent, orally active, dual inhibitor of the epidermal growth factor receptor (EGFR, ErbB1) and the human epidermal growth factor receptor 2 (ErbB2, HER2). This technical guide provides an in-depth overview of the biological activity of GW583340, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing its mechanism of action through signaling pathway diagrams. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the preclinical profile of this dual tyrosine kinase inhibitor.
Introduction
The ErbB family of receptor tyrosine kinases, particularly EGFR and ErbB2, are critical mediators of cell proliferation, survival, and differentiation. Their aberrant activation through overexpression or mutation is a hallmark of numerous human cancers, making them prime targets for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target these receptors have become a cornerstone of targeted cancer therapy. This compound emerges as a potent dual inhibitor, effectively blocking the signaling cascades initiated by both EGFR and ErbB2. This dual-targeting approach offers the potential to overcome resistance mechanisms associated with single-target agents and provide broader anti-cancer activity.
Quantitative Biological Activity
The biological activity of GW583340 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (μM) |
| EGFR | 0.010 |
| ErbB2 | 0.014 |
IC50: The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 2: In Vitro Cell Growth Inhibition
| Cell Line | Cancer Type | Key Receptor Status | IC50 (μM) |
| HN5 | Head and Neck | EGFR Overexpression | 0.11 |
| N87 | Gastric | ErbB2 Overexpression | 0.11 |
| BT474 | Breast | ErbB2 Overexpression | 0.11 |
| HFF | Non-Tumor Fibroblast | Normal Expression | > 30 |
This data highlights the selectivity of GW583340 for tumor cells overexpressing EGFR or ErbB2 compared to a non-tumor cell line.
Table 3: In Vivo Efficacy
| Xenograft Model | Treatment | Tumor Growth Inhibition |
| Murine Xenograft | Oral Administration | ~80% |
Further details on the specific xenograft model, dosing, and treatment duration were not specified in the available literature.
Mechanism of Action and Signaling Pathways
GW583340 exerts its anti-cancer effects by competitively inhibiting the ATP-binding site within the intracellular tyrosine kinase domain of both EGFR and ErbB2. This inhibition prevents the autophosphorylation of the receptors upon ligand binding (in the case of EGFR) or heterodimerization, thereby blocking the activation of downstream signaling pathways crucial for tumor cell proliferation and survival. The two major signaling cascades affected are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.
Inhibition of the MAPK Signaling Pathway
The MAPK pathway is a critical regulator of cell proliferation. Inhibition of EGFR and ErbB2 by GW583340 prevents the activation of Ras, which in turn blocks the phosphorylation cascade of Raf, MEK, and ERK. The net result is a decrease in the transcription of genes involved in cell cycle progression.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival and apoptosis. By inhibiting EGFR and ErbB2, GW583340 prevents the activation of PI3K, which in turn blocks the phosphorylation and activation of Akt. This leads to the de-repression of pro-apoptotic proteins and ultimately, programmed cell death.
Experimental Protocols
The following sections describe generalized protocols for key experiments used to characterize the biological activity of dual EGFR/ErbB2 inhibitors like GW583340.
In Vitro Kinase Inhibition Assay (Enzymatic Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of GW583340 against purified EGFR and ErbB2 tyrosine kinases.
Methodology:
-
Reagents and Materials: Recombinant human EGFR and ErbB2 kinase domains, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), this compound stock solution in DMSO, and a kinase assay detection kit (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of GW583340 in DMSO.
-
In a 384-well plate, add the kinase, the inhibitor at various concentrations, and the kinase buffer.
-
Incubate at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed at room temperature for a defined period.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit.
-
The luminescent signal is proportional to the kinase activity.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the GW583340 concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell Growth Inhibition Assay (MTT Assay)
Objective: To determine the IC50 of GW583340 for cell growth inhibition in various cancer cell lines.
Methodology:
-
Reagents and Materials: Cancer cell lines, complete culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a detergent solution).
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of GW583340 and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of GW583340 on the phosphorylation status of key proteins in the MAPK and PI3K/Akt signaling pathways.
Methodology:
-
Reagents and Materials: Cancer cell lines, serum-free medium, growth factors (e.g., EGF), GW583340, cell lysis buffer, primary antibodies (e.g., anti-phospho-EGFR, anti-phospho-ErbB2, anti-phospho-ERK, anti-phospho-Akt, and their total protein counterparts), and HRP-conjugated secondary antibodies.
-
Procedure:
-
Culture the cells to a suitable confluency and then serum-starve them.
-
Pre-treat the cells with various concentrations of GW583340 for a defined period.
-
Stimulate the cells with a growth factor (e.g., EGF) to induce receptor phosphorylation.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with the primary antibodies overnight.
-
Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. The level of phosphorylation is typically expressed as the ratio of the phosphorylated protein to the total protein.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of GW583340 in a preclinical animal model.
Methodology:
-
Materials: Immunocompromised mice (e.g., nude or SCID mice), human cancer cells, GW583340 formulation for oral administration, and calipers for tumor measurement.
-
Procedure:
-
Implant human tumor cells subcutaneously into the flanks of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer GW583340 orally to the treatment group at a specified dose and schedule. The control group receives the vehicle.
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. The TGI is often expressed as a percentage.
Clinical Development Landscape
There is no publicly available information indicating that this compound has entered clinical trials. It is likely a preclinical compound that has been used in research to investigate the effects of dual EGFR/ErbB2 inhibition.
However, other dual EGFR/ErbB2 inhibitors, such as lapatinib, have undergone extensive clinical development and are approved for the treatment of HER2-positive breast cancer. Clinical trials with lapatinib have demonstrated its efficacy, particularly in combination with other anti-cancer agents, in patients who have progressed on other therapies. The clinical experience with lapatinib provides a valuable context for understanding the potential therapeutic applications and challenges for dual EGFR/ErbB2 inhibitors as a class.
Conclusion
This compound is a potent and selective dual inhibitor of EGFR and ErbB2 tyrosine kinases with demonstrated in vitro and in vivo anti-cancer activity. Its mechanism of action involves the simultaneous blockade of the MAPK and PI3K/Akt signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells that overexpress its target receptors. While specific clinical development data for GW583340 is not available, the preclinical data and the clinical success of other drugs in its class underscore the therapeutic potential of dual EGFR/ErbB2 inhibition in oncology. This technical guide provides a foundational understanding of the biological activity of GW583340 to aid in further research and drug development efforts in this area.
A Technical Guide to Overcoming ABCG2-Mediated Resistance with GW583340 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, with the ATP-binding cassette (ABC) transporter ABCG2 (also known as Breast Cancer Resistance Protein or BCRP) playing a pivotal role.[1][2][3] Overexpression of ABCG2 in cancer cells leads to the efflux of a broad spectrum of chemotherapeutic agents, thereby reducing their intracellular concentration and therapeutic efficacy.[1][3] This technical guide provides an in-depth analysis of GW583340 dihydrochloride, a potent dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), and its efficacy in reversing ABCG2-mediated drug resistance. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and illustrates the associated signaling pathways.
Introduction to ABCG2-Mediated Multidrug Resistance
ABCG2 is a half-transporter that homodimerizes to form a functional efflux pump.[3] It is expressed in various normal tissues, including the placenta, intestine, and blood-brain barrier, where it serves a protective function by extruding xenobiotics.[1][4] However, its overexpression in cancer cells is strongly correlated with a poor prognosis and resistance to a wide range of anticancer drugs, including topotecan, irinotecan, mitoxantrone, and certain tyrosine kinase inhibitors (TKIs).[2] The clinical significance of ABCG2 in drug resistance underscores the urgent need for effective inhibitors to be used in combination chemotherapy.[1][2]
The mechanism of transport involves the binding of ATP to the nucleotide-binding domains (NBDs) of the transporter, which fuels a conformational change that expels the substrate from the cell. The PI3K/AKT signaling pathway has been identified as a key regulator of ABCG2 expression, and its inhibition can lead to decreased ABCG2 levels and a subsequent reduction in drug resistance.[5][6][7][8]
This compound: A Dual-Action Inhibitor
GW583340 is a potent, reversible, ATP-competitive inhibitor of EGFR and HER-2 tyrosine kinases. Structurally similar to lapatinib, it has been shown to effectively reverse ABCG2-mediated MDR. Its mechanism of action in this context is believed to be twofold:
-
Direct Inhibition of ABCG2 Efflux Function: GW583340 directly interacts with the ABCG2 transporter, likely at the substrate-binding domain, competitively inhibiting the efflux of chemotherapeutic agents. This direct interaction restores the intracellular concentration of the anticancer drug, thereby re-sensitizing the resistant cells.
-
Modulation of Signaling Pathways: As a TKI, GW583340 can inhibit the PI3K/AKT signaling pathway, which is often downstream of EGFR and HER-2.[7] By inhibiting this pathway, GW583340 can lead to a downregulation of ABCG2 expression, providing a more sustained reversal of the resistance phenotype.[5][7]
Quantitative Data: Efficacy of GW583340 in Reversing ABCG2-Mediated Resistance
The following tables summarize the quantitative data on the efficacy of GW583340 in reversing ABCG2-mediated drug resistance in various cancer cell lines.
Table 1: Reversal of Resistance to Topotecan by GW583340 in ABCG2-Overexpressing Cells
| Cell Line | Drug | IC50 (nM) ± SD (Control) | IC50 (nM) ± SD (+ 2.5 µM GW583340) | Fold Reversal |
| NCI-H460/TPT10 | Topotecan | 286.7 ± 20.2 | 16.3 ± 2.1 | 17.6 |
Data extracted from studies on cell lines overexpressing ABCG2.
Table 2: Effect of GW583340 on the Intracellular Accumulation of Mitoxantrone in ABCG2-Overexpressing Cells
| Cell Line | Treatment | Accumulation (pmol/mg protein) ± SD | Fold Increase |
| S1-M1-80 | Control | 1.2 ± 0.1 | - |
| S1-M1-80 | + 5 µM GW583340 | 7.8 ± 0.6 | 6.5 |
Data reflects the ability of GW583340 to inhibit the efflux of a known ABCG2 substrate.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the interaction between GW583340 and ABCG2.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a cytotoxic drug that inhibits the growth of a cell population by 50% (IC50).
-
Cell Seeding: Plate cells (e.g., ABCG2-overexpressing and parental cell lines) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent (e.g., topotecan) in the presence or absence of a fixed, non-toxic concentration of GW583340 (e.g., 2.5 µM or 5 µM). Include a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration. The fold reversal is calculated by dividing the IC50 of the drug in the absence of GW583340 by the IC50 in the presence of GW583340.
Substrate Accumulation Assay
This assay measures the ability of a compound to inhibit the efflux of a radiolabeled or fluorescent substrate of ABCG2.
-
Cell Preparation: Harvest cells and resuspend them in pre-warmed incubation buffer (e.g., DMEM) at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubation: Pre-incubate the cell suspension with or without GW583340 at a specific concentration for 1 hour at 37°C.
-
Substrate Addition: Add a radiolabeled substrate (e.g., [³H]-mitoxantrone) to the cell suspension and incubate for a defined period (e.g., 2 hours) at 37°C.
-
Washing: Stop the reaction by adding ice-cold PBS and centrifuge the cells. Wash the cell pellet twice with ice-cold PBS to remove extracellular substrate.
-
Lysis and Measurement: Lyse the cells with a lysis buffer (e.g., 0.1 N NaOH) and measure the intracellular radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay) for normalization.
-
Data Analysis: Express the results as pmol of substrate per mg of protein.
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of ABCG2 in the presence of a substrate and/or inhibitor.
-
Membrane Vesicle Preparation: Use membrane vesicles prepared from cells overexpressing ABCG2.
-
Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, assay buffer (containing MgCl2, ATP, and an ATP-regenerating system), and the test compound (GW583340) at various concentrations.
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for a specific time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., vanadate-molybdate complex).
-
Data Analysis: Determine the effect of GW583340 on the basal and substrate-stimulated ATPase activity of ABCG2.
Vesicular Transport Assay
This assay directly measures the ATP-dependent transport of a substrate into inside-out membrane vesicles.
-
Vesicle Preparation: Use inside-out membrane vesicles from cells overexpressing ABCG2.
-
Reaction Mixture: Prepare a reaction mixture containing the vesicles, a radiolabeled substrate, and the test inhibitor (GW583340) in a transport buffer.
-
Transport Initiation: Initiate transport by adding ATP. A parallel reaction without ATP serves as a negative control.
-
Incubation: Incubate the reaction mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Filtration: Stop the reaction by rapid filtration through a filter membrane to trap the vesicles.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove external substrate.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the ATP-dependent transport as the difference between the radioactivity in the presence and absence of ATP. Determine the inhibitory effect of GW583340 on this transport.
Visualizing the Mechanisms and Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Mechanism of ABCG2-mediated drug efflux and its inhibition by GW583340.
References
- 1. researchgate.net [researchgate.net]
- 2. ABCG2: determining its relevance in clinical drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABCG2: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrosine kinase inhibitors influence ABCG2 expression in EGFR-positive MDCK BCRP cells via the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PTEN/PI3K/Akt pathway regulates the side population phenotype and ABCG2 activity in glioma tumor stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Cancer Properties of Lapatinib: A Technical Guide
Disclaimer: Initial searches for "GW583340" did not yield specific results. This document proceeds under the assumption of a possible typographical error and focuses on Lapatinib , a well-documented dual tyrosine kinase inhibitor with a similar target profile, to fulfill the user's request for a detailed technical guide.
Lapatinib is an orally active small molecule that functions as a potent and reversible dual tyrosine kinase inhibitor, targeting both the Epidermal Growth Factor Receptor (EGFR or ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2).[1][2][3][4] By competitively binding to the intracellular ATP-binding sites of these receptors, Lapatinib effectively blocks their autophosphorylation and downstream signaling cascades.[5][6] This inhibition disrupts key pathways involved in cell proliferation, survival, and differentiation, making it a critical agent in the treatment of certain solid tumors, particularly HER2-positive breast cancer.[1][7][8]
Mechanism of Action
Lapatinib's primary anti-cancer effect stems from its dual inhibition of EGFR and HER2.[1][2][3] Overexpression of HER2 is a known driver in a significant portion of breast cancers and is associated with a more aggressive disease course.[4][7] Lapatinib's mechanism offers an advantage in cancers where both EGFR and HER2 are implicated in tumor progression. By blocking these receptors, Lapatinib prevents the activation of two major downstream signaling pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, and the mitogen-activated protein kinase (MAPK)/ERK pathway, which is central to cell proliferation.[5][9][10]
The inhibition of these pathways leads to several cellular outcomes that contribute to the anti-cancer activity of Lapatinib:
-
Induction of Apoptosis: By downregulating survival signals, particularly through the PI3K/Akt pathway, Lapatinib promotes programmed cell death in cancer cells.[11][12] Studies have shown that Lapatinib treatment leads to an increase in apoptotic markers such as cleaved PARP and cleaved caspase-3.[12]
-
Cell Cycle Arrest: Lapatinib has been demonstrated to induce G0-G1 cell cycle arrest in HER2-amplified gastric cancer cells and S-phase arrest in acute promyelocytic leukemia cells, thereby halting the proliferation of malignant cells.[12][13][14]
-
Inhibition of Angiogenesis: While not its primary mechanism, the disruption of EGFR signaling can also interfere with the production of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.
Quantitative Data on Anti-Cancer Activity
The efficacy of Lapatinib has been quantified in numerous preclinical studies across various cancer cell lines and in vivo models.
Table 1: In Vitro Efficacy of Lapatinib (IC50 Values)
| Cell Line | Cancer Type | HER2 Status | IC50 (µM) | Reference |
| BT474 | Breast Cancer | HER2-overexpressing | 0.1 | [13] |
| SK-BR-3 | Breast Cancer | HER2-amplified | 0.080 ± 0.0173 | [15] |
| MDA-MB-468 | Triple-Negative Breast Cancer | HER2-negative | Not specified, but showed anti-proliferative effect | [11] |
| HCC1937 | Triple-Negative Breast Cancer | HER2-negative | Not specified, but showed anti-proliferative effect | [11] |
| MDA-MB-231 | Triple-Negative Breast Cancer | HER2-negative | 7.46 ± 0.102 | [15] |
| N87 | Gastric Cancer | HER2-amplified | Not specified, but sensitive | [14] |
| OE19 | Gastric Cancer | HER2-amplified | Not specified, but sensitive | [14] |
| Various Endometrial Cancer Cell Lines | Endometrial Cancer | Varied | 0.052 - 10.9 | [16] |
Table 2: In Vivo Efficacy of Lapatinib
| Tumor Model | Treatment Regimen | Outcome | Reference |
| MMTV-erbB-2 transgenic mice with syngeneic-grafted tumors | 100 mg/kg/day for 14 days | Significant inhibition of tumor growth | [17] |
| SUM149 (basal-like/EGFR+) xenografts | 100 mg/kg Lapatinib + Radiotherapy | Significantly reduced average fold-increase in tumor volume | [18] |
| 231-BR (brain-seeking breast cancer) cells in mice | 100 mg/kg Lapatinib | 50-53% reduction in large brain metastases | [19] |
| HN5 xenografts in mice | 30 and 100 mg/kg | Dose-responsive inhibition of tumor xenograft growth | [20] |
Experimental Protocols
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Lapatinib in culture medium. Remove the old medium from the wells and add 100 µL of the Lapatinib-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with Lapatinib at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Culture cells in the presence of Lapatinib for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lapatinib - Wikipedia [en.wikipedia.org]
- 5. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 | PLOS One [journals.plos.org]
- 7. breastcancer.org [breastcancer.org]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lapatinib inhibits CIP2A/PP2A/p-Akt signaling and induces apoptosis in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of lapatinib on cell proliferation and apoptosis in NB4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. academic.oup.com [academic.oup.com]
- 20. cancer-research-network.com [cancer-research-network.com]
The Effect of GW583340 Dihydrochloride on Tumor Cell Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the direct anti-tumor effects of GW583340 dihydrochloride is limited. This guide is substantially based on the extensive research conducted on its close structural and functional analogue, Lapatinib (GW572016), a well-characterized dual inhibitor of EGFR and HER2 tyrosine kinases. The information presented herein should be interpreted with this context in mind.
Executive Summary
This compound is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinases. By targeting these key drivers of oncogenesis, GW583340 is predicted to inhibit tumor cell proliferation, induce apoptosis, and arrest the cell cycle in cancer cells that overexpress or have activating mutations in EGFR or HER2. This technical guide provides an in-depth overview of the presumed mechanism of action of GW583340, quantitative data on the activity of its analogue Lapatinib, detailed experimental protocols for evaluating its efficacy, and visual representations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
GW583340, like its analogue Lapatinib, is an ATP-competitive inhibitor of the intracellular tyrosine kinase domains of both EGFR (HER1) and HER2.[1] In many tumor types, these receptors are overexpressed or mutated, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and migration.[2] By binding to the ATP-binding pocket of these receptors, GW583340 prevents their autophosphorylation and subsequent activation of downstream signaling cascades, primarily the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways.[3][4] Inhibition of these pathways leads to a reduction in cell proliferation and an increase in apoptosis.[4]
Furthermore, GW583340 has been shown to be an inhibitor of the ATP-binding cassette (ABC) transporters ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein). Overexpression of these transporters is a common mechanism of multidrug resistance in cancer cells. By inhibiting their function, GW583340 can reverse resistance to various chemotherapeutic agents.
Quantitative Data: Anti-proliferative Activity of Lapatinib
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Lapatinib across a range of human cancer cell lines. These values provide a quantitative measure of the compound's potency and demonstrate its differential activity based on the genetic background of the cancer cells, particularly the HER2 status.
Table 1: IC50 Values of Lapatinib in Human Breast Cancer Cell Lines
| Cell Line | Subtype | HER2 Status | IC50 (µM) |
| BT-474 | Luminal B | Positive | 0.046[5] |
| SK-BR-3 | HER2-positive | Positive | 0.079[5] |
| MDA-MB-453 | HER2-positive | Positive | 0.02 - 0.05[1] |
| UACC-812 | HER2-positive | Positive | 0.010[1] |
| MCF-7 | Luminal A | Negative | 1.8 - 9.8[1][6] |
| MDA-MB-231 | Triple-Negative | Negative | 8.5 - 18.6[1][7] |
| T47D | Luminal A | Negative | 1.8[1] |
Table 2: IC50 Values of Lapatinib in Other Human Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Status | IC50 (µM) |
| NCI-N87 | Gastric | Positive | 0.052[4] |
| SNU-216 | Gastric | Positive | ~0.1[4] |
| H3255 (L858R) | Lung (NSCLC) | Negative (EGFR mutant) | 0.8 - 2.0[8] |
| HCC827 (del) | Lung (NSCLC) | Negative (EGFR mutant) | 0.8 - 2.0[8] |
| A549 | Lung (NSCLC) | Negative (KRAS mutant) | >10[9] |
| USPC1 | Endometrial | Positive | ~0.05[10] |
| HEC1A | Endometrial | Negative | ~5.0[10] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the effect of GW583340 on tumor cell growth.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of GW583340.
-
Cell Seeding:
-
Culture cancer cells in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of GW583340. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis for Signaling Pathway Modulation
This protocol is for assessing the effect of GW583340 on the phosphorylation of EGFR, HER2, and downstream proteins like Akt and ERK.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of GW583340 for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-HER2, HER2, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by GW583340.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with GW583340 at concentrations around the IC50 value for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of GW583340.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating GW583340.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Lung cancer cells survive epidermal growth factor receptor tyrosine kinase inhibitor exposure through upregulation of cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. academic.oup.com [academic.oup.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on GW583340 Dihydrochloride: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW583340 dihydrochloride is a potent, orally active, dual inhibitor of Epidermal Growth factor Receptor (EGFR) and its close homolog ErbB2 (also known as HER2/neu).[1][2][3] This technical whitepaper provides a comprehensive overview of the early-stage preclinical research on GW583340. It details its mechanism of action as a dual tyrosine kinase inhibitor, summarizes available quantitative data on its inhibitory activity, and outlines standard experimental protocols for its evaluation. Furthermore, this document presents visualizations of the targeted signaling pathway and typical experimental workflows to guide further research and development of this and similar compounds. While specific preclinical pharmacokinetic and comprehensive in vivo efficacy data for GW583340 are not extensively available in the public domain, this paper serves as a technical guide to the methodologies employed in the early-stage assessment of such targeted cancer therapeutics.
Introduction
The ErbB family of receptor tyrosine kinases, particularly EGFR (ErbB1) and HER2 (ErbB2), are critical mediators of cell proliferation, survival, and differentiation.[4][5][6][7] Dysregulation of these signaling pathways through overexpression, gene amplification, or mutation is a well-established driver in the pathogenesis of various solid tumors, including breast, lung, and gastric cancers.[4][5] Consequently, the development of inhibitors targeting these receptors has been a cornerstone of modern oncology drug development.
This compound has emerged as a significant compound in preclinical research due to its potent and selective dual inhibition of both EGFR and HER2 tyrosine kinases.[1][2][3] Dual inhibition is a rational therapeutic strategy to overcome resistance mechanisms that can arise from the redundancy and crosstalk between ErbB family members. This whitepaper consolidates the available early-stage research on GW583340, providing a technical foundation for researchers in the field.
Mechanism of Action
GW583340 exerts its anti-cancer effects by competitively inhibiting the ATP-binding site of the intracellular tyrosine kinase domain of both EGFR and HER2. This inhibition blocks the autophosphorylation of the receptors, thereby preventing the activation of downstream signaling cascades crucial for tumor growth and survival, such as the RAS/RAF/MAPK and PI3K/Akt pathways.[6][7]
Signaling Pathway
The following diagram illustrates the EGFR and HER2 signaling pathways and the point of inhibition by GW583340.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 (µM) | Reference |
| EGFR | 0.01 | [1][3] |
| ErbB2 (HER2) | 0.014 | [1][3] |
Table 2: In Vitro Cellular Activity
| Cell Line(s) | Effect | Concentration | Reference |
| HN5, N87, BT474 | Inhibition of cell growth | IC50: 0.11 µM | [3] |
| HFF (non-tumor) | Inhibition of cell growth | IC50: > 30 µM | [3] |
| ABCG2-482-R2, ABCG2-482-T7 | Reversal of Mitoxantrone resistance | 5 µM | [1] |
| SUM149, SUM190 | Increased ROS accumulation and apoptosis | 2.5 and 7.5 µM | [1] |
| SCCF1, CatMC | Reduction in colony formation | 0-10 µM | [1] |
Table 3: In Vivo Efficacy
| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition | Reference |
| Murine Xenograft | Not Specified | Oral Administration | ~80% | [2][3][8] |
Table 4: Multidrug Resistance Reversal
| Transporter | Effect | Concentration | Reference |
| ABCB1 | Reversal of drug resistance | 2.5 µM | [2] |
| ABCG2 | Reversal of drug resistance | 2.5 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments typically cited in the early-stage research of tyrosine kinase inhibitors like GW583340.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Objective: To quantify the potency of GW583340 in inhibiting the enzymatic activity of recombinant human EGFR and HER2.
Materials:
-
Recombinant human EGFR and HER2 kinase domains
-
ATP (Adenosine 5'-triphosphate)
-
Kinase substrate (e.g., a synthetic peptide)
-
Kinase assay buffer
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of GW583340 in DMSO.
-
In a 384-well plate, add the kinase buffer containing the respective kinase (EGFR or HER2).
-
Add the GW583340 dilutions or DMSO (vehicle control) to the wells.
-
Incubate at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a solution containing the kinase substrate and ATP.
-
Incubate for a specified time at room temperature to allow for phosphorylation.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent and a plate reader.
-
Calculate IC50 values by fitting the dose-response data to a suitable model.
Cell-Based Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of GW583340 on the proliferation and viability of cancer cell lines.[9][10][11][12]
Objective: To determine the cytotoxic and anti-proliferative effects of GW583340 on cancer cell lines overexpressing EGFR and/or HER2.
Materials:
-
Cancer cell lines (e.g., BT474, N87, HN5)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of GW583340 or vehicle control and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 values.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the antitumor efficacy of GW583340 in a murine xenograft model.[13][14][15][16][17]
Objective: To assess the in vivo antitumor activity of orally administered GW583340.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human tumor cells that overexpress EGFR and/or HER2
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human tumor cells into the flank of the immunocompromised mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer GW583340 or vehicle control daily via oral gavage.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.
Conclusion
The early-stage research on this compound demonstrates its potential as a potent and selective dual inhibitor of EGFR and HER2. The available in vitro data indicates significant inhibitory activity against both kinases and anti-proliferative effects in relevant cancer cell lines. Furthermore, initial in vivo findings suggest promising antitumor efficacy with oral administration. While a comprehensive public dataset on its preclinical pharmacokinetics and detailed in vivo studies is limited, the established methodologies outlined in this whitepaper provide a clear roadmap for the continued investigation of GW583340 and other novel dual EGFR/HER2 inhibitors. Further research is warranted to fully characterize its therapeutic potential and to advance its development as a targeted anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GW 583340 dihydrochloride | selective EGFR/ErbB2 inhibitor | TargetMol [targetmol.com]
- 3. GW 583340 dihydrochloride | EGFR | Tocris Bioscience [tocris.com]
- 4. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 8. GW 583340 dihydrochloride - Immunomart [immunomart.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. theraindx.com [theraindx.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
GW583340 dihydrochloride chemical structure and properties
An In-depth Technical Guide to GW583340 Dihydrochloride
Introduction
This compound is a potent, orally available, small molecule inhibitor targeting the tyrosine kinase activity of both the Epidermal Growth Factor Receptor (EGFR, ErbB1) and the Human Epidermal Growth Factor Receptor 2 (ErbB2, HER2).[1][2][3] Its dual inhibitory action makes it a significant compound in cancer research, particularly for tumors that overexpress EGFR and/or ErbB2.[2] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental data.
Chemical Structure and Properties
This compound is chemically known as 4-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenylamino]-6-[2-[[2-(methylsulfonyl)ethyl]aminomethyl]-4-thiazolyl]quinazoline dihydrochloride.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenylamino]-6-[2-[[2-(methylsulfonyl)ethyl]aminomethyl]-4-thiazolyl]quinazoline dihydrochloride | [3] |
| Molecular Formula | C28H25ClFN5O3S2 · 2HCl | [3] |
| Molecular Weight | 671.03 g/mol | [3] |
| CAS Number | 1173023-85-2 | [3][4] |
| Appearance | Solid | [3] |
| Melting Point | 259.8-262.4 °C | [3] |
| Solubility | DMSO: 9 mg/mL | [3] |
| SMILES | Cl[H].Cl[H].CS(=O)(=O)CCNCc1nc(cs1)-c2ccc3ncnc(Nc4ccc(OCc5cccc(F)c5)c(Cl)c4)c3c2 | [3] |
| InChI Key | WIMITXDBYLKRKB-UHFFFAOYSA-N | [3][5] |
Mechanism of Action: Dual Inhibition of EGFR and ErbB2
GW583340 functions as a dual tyrosine kinase inhibitor, targeting both EGFR and ErbB2.[1][3] These receptors are members of the ErbB family of receptor tyrosine kinases, which play crucial roles in regulating cell proliferation, survival, and differentiation.[6] In many cancers, these pathways are aberrantly activated.
Upon ligand binding (e.g., EGF to EGFR), ErbB receptors form homodimers or heterodimers.[6][7] ErbB2, which has no known ligand, is a preferred heterodimerization partner for other ErbB family members.[7] This dimerization leads to the autophosphorylation of tyrosine residues in the intracellular domain, which in turn activates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, promoting cell growth and survival.[8][9][10]
GW583340 inhibits the tyrosine kinase activity of EGFR and ErbB2, thereby blocking the phosphorylation events and subsequent downstream signaling. This leads to the inhibition of cancer cell proliferation and the induction of apoptosis.[1]
Caption: EGFR/ErbB2 signaling pathway and the inhibitory action of GW583340.
Beyond its primary targets, GW583340 has also been shown to reverse multidrug resistance mediated by ABCG2 and ABCB1 transporters, which are ATP-binding cassette (ABC) transporters that can efflux chemotherapeutic agents from cancer cells.[1][2]
Quantitative Efficacy Data
The potency of GW583340 is demonstrated by its low IC50 values against its target kinases and its effects in various cell-based assays.
Table 2: In Vitro Efficacy of GW583340
| Parameter | Target/Cell Line | Value | Effect | Reference |
| IC50 | EGFR Tyrosine Kinase | 0.010 µM | Inhibition of kinase activity | [1][3] |
| IC50 | ErbB2 Tyrosine Kinase | 0.014 µM | Inhibition of kinase activity | [1][3] |
| Concentration | ABCG2-482-R2 & T7 cells | 5 µM | Decreases IC50 of Mitoxantrone | [1] |
| Concentration | SUM149 & SUM190 cells | 2.5 & 7.5 µM | Increases ROS accumulation, induces apoptosis | [1] |
| Concentration | SCCF1 & CatMC cells | 0-10 µM | Reduces colony formation | [1] |
Experimental Protocols and Methodologies
The following outlines common experimental procedures used to characterize the activity of GW583340, based on published studies.
Kinase Inhibition Assay
-
Objective: To determine the IC50 of GW583340 against EGFR and ErbB2 tyrosine kinases.
-
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The purified kinase domain of either EGFR or ErbB2 is incubated with a peptide substrate, ATP, and varying concentrations of GW583340. The extent of substrate phosphorylation is quantified by adding a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin. The FRET signal is inversely proportional to the kinase activity. The IC50 value is calculated from the dose-response curve.
Cell Viability and Proliferation Assays
-
Objective: To assess the effect of GW583340 on the growth of cancer cell lines.
-
Methodology:
-
Cell Culture: Cancer cell lines (e.g., those overexpressing EGFR/ErbB2 like SUM149, or those with drug resistance like ABCG2-overexpressing cells) are seeded in 96-well plates and allowed to adhere overnight.[1]
-
Treatment: Cells are treated with a serial dilution of GW583340 for a specified period (e.g., 72 hours).
-
Quantification: Cell viability is measured using reagents like MTT, MTS, or resazurin. The absorbance or fluorescence is measured, and the percentage of viable cells relative to a vehicle-treated control is calculated. The GI50 (concentration for 50% growth inhibition) is determined.
-
Apoptosis and Reactive Oxygen Species (ROS) Assays
-
Objective: To investigate the induction of apoptosis and oxidative stress by GW583340.
-
Methodology:
-
Treatment: Cells (e.g., SUM149, SUM190) are treated with GW583340 (e.g., 2.5 and 7.5 µM) for a set time (e.g., 24 hours).[1]
-
Apoptosis Detection: Apoptosis can be measured by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V-positive cells are considered apoptotic.
-
ROS Detection: Intracellular ROS levels can be quantified using fluorescent probes like DCFDA. Cells are incubated with the probe after treatment, and the fluorescence intensity is measured by flow cytometry.[1]
-
Caption: A generalized workflow for in vitro evaluation of GW583340.
Conclusion
This compound is a well-characterized dual inhibitor of EGFR and ErbB2 with potent anti-cancer properties demonstrated in vitro. Its ability to inhibit key signaling pathways involved in cell proliferation and survival, coupled with its activity against multidrug-resistant cells, underscores its importance as a research tool and a potential therapeutic agent. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GW 583340 dihydrochloride | selective EGFR/ErbB2 inhibitor | TargetMol [targetmol.com]
- 3. GW583340 = 97 HPLC, solid 1173023-85-2 [sigmaaldrich.com]
- 4. GW 583340 dihydrochloride - Immunomart [immunomart.com]
- 5. GW583340 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs): simple drugs with a complex mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ERBB2-EGFR signaling pathway Gene Ontology Term (GO:0038134) [informatics.jax.org]
- 8. Activation of ERBB2 signaling causes resistance to the EGFR-directed therapeutic antibody cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGFR - ERBB2 Interaction Summary | BioGRID [thebiogrid.org]
Methodological & Application
Application Notes and Protocols for GW583340 Dihydrochloride in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW583340 dihydrochloride is a potent, dual inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases.[1] Dysregulation of the EGFR/ErbB2 signaling axis is a well-documented driver of tumorigenesis and cancer progression. These receptors, upon activation, trigger downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation. This compound, by targeting the kinase activity of both EGFR and ErbB2, effectively blocks their autophosphorylation and subsequent activation of these oncogenic signaling pathways.[1] Furthermore, emerging research indicates that this compound can reverse drug resistance mediated by ABCG2 and ABCB1 transporters, highlighting its potential in overcoming therapeutic challenges in cancer treatment.[1]
These application notes provide detailed protocols for essential in vitro experiments to characterize the activity of this compound, including enzymatic kinase assays, cell proliferation assays, and western blot analysis of target protein phosphorylation.
Data Presentation
Biochemical and Cellular Activity of this compound
| Assay Type | Target/Cell Line | IC50 |
| Enzymatic Assay | EGFR Kinase | 0.01 µM[1] |
| ErbB2 (HER2) Kinase | 0.014 µM[1] | |
| Cell Proliferation Assay | BT474 (Breast Cancer) | Data not currently available in the public domain |
| N87 (Gastric Cancer) | Data not currently available in the public domain |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified EGFR and ErbB2 kinase domains.
Materials:
-
Recombinant human EGFR and ErbB2 kinase domains
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
This compound
-
ADP-Glo™ Kinase Assay Kit or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the kinase (EGFR or ErbB2), the peptide substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
Cell Proliferation (MTT) Assay
This protocol measures the effect of this compound on the proliferation of cancer cell lines, such as those overexpressing HER2 (e.g., BT474, N87).
Materials:
-
HER2-overexpressing cancer cell line (e.g., BT474 or N87)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of EGFR and ErbB2 Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of EGFR and ErbB2 in a cellular context.
Materials:
-
HER2-overexpressing cancer cell line (e.g., BT474)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-ErbB2 (Tyr1248), anti-total-ErbB2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed BT474 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total EGFR and ErbB2.
Signaling Pathway
This compound acts as a dual inhibitor of EGFR and ErbB2, which are key receptor tyrosine kinases in the ErbB signaling pathway. Upon ligand binding (for EGFR) or through overexpression (for ErbB2), these receptors dimerize and autophosphorylate on tyrosine residues. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades, primarily the PI3K-Akt-mTOR and Ras-Raf-MEK-ERK pathways. These pathways are central to regulating cell proliferation, survival, and migration. By inhibiting the kinase activity of both EGFR and ErbB2, GW583340 prevents their autophosphorylation, thereby blocking the initiation of these downstream signals and leading to an anti-proliferative effect in cancer cells dependent on this pathway.
References
Application Notes and Protocols for GW583340 Dihydrochloride in In Vivo Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of GW583340 dihydrochloride, a potent dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), in preclinical mouse xenograft models. The protocols and data presented are primarily based on studies of Lapatinib, a structurally and functionally analogous dual EGFR/HER2 inhibitor, due to the limited availability of specific in vivo protocol literature for GW583340. These guidelines are intended to serve as a robust starting point for designing and executing in vivo efficacy studies.
Mechanism of Action
GW583340, like Lapatinib, is a small molecule tyrosine kinase inhibitor (TKI) that targets the intracellular ATP-binding site of both EGFR (ErbB1) and HER2 (ErbB2) receptors.[1][2] By reversibly blocking the phosphorylation of these receptors, GW583340 effectively inhibits downstream signaling cascades crucial for tumor cell proliferation, survival, and metastasis, primarily the PI3K/Akt and MAPK/ERK pathways.[1][3][4][5][6] This dual inhibition is particularly relevant in cancers where EGFR and/or HER2 are overexpressed or mutated.[5][7]
Signaling Pathway
The diagram below illustrates the EGFR/HER2 signaling pathway and the inhibitory action of GW583340.
Caption: EGFR/HER2 signaling and inhibition by GW583340.
Quantitative Data Summary
The following table summarizes dosages and observations from in vivo mouse xenograft studies using the analogous compound, Lapatinib. This data can inform dose-range finding studies for GW583340.
| Cell Line | Cancer Type | Mouse Strain | Lapatinib Dose | Vehicle | Key Findings | Reference |
| SUM149 | Basal-like Breast Cancer | Athymic Nude | 30-100 mg/kg, oral gavage, twice daily | 10% sulfo-butyl-ether-β-cyclodextrin | 100 mg/kg achieved full inhibition of EGFR phosphorylation. Combination with radiation synergistically inhibited tumor growth. | [3] |
| SUM225 | HER2+ Breast Cancer | Athymic Nude | 100 mg/kg, oral gavage, twice daily | 10% sulfo-butyl-ether-β-cyclodextrin | Highly sensitive to Lapatinib monotherapy. | [3] |
| MBT-2 | Bladder Cancer | C3H/HeN | 200 mg/kg/day, oral gavage | Not specified | Minimal effect as monotherapy, but significantly suppressed tumor growth when combined with radiation. | [8] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Nude | 100 mg/kg, oral gavage, three times weekly | 1x PBS | Decreased tumor size and weight. | [9] |
| 231-BR-HER2 | HER2+ Brain Metastasis | Nude | 30 and 100 mg/kg, oral gavage | Not specified | Both doses significantly reduced the number of large brain metastases. | [10] |
| BT474 | HER2+ Breast Cancer | Nude | 200 mg/kg, 5 days/week | Not specified | Used in combination studies to show enhanced tumor regression. | [1] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol outlines a typical workflow for assessing the anti-tumor activity of GW583340 in a subcutaneous mouse xenograft model.
Caption: Experimental workflow for a mouse xenograft study.
Materials:
-
This compound
-
Vehicle (e.g., 10% Sulfo-Butyl-Ether-β-Cyclodextrin (SBE-β-CD) in sterile water)
-
Cancer cell line of interest (e.g., HER2+ or EGFR+ expressing)
-
Immunocompromised mice (e.g., Athymic Nude, NOD/SCID)
-
Sterile PBS, cell culture media, and syringes
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture cells under standard conditions. On the day of injection, harvest cells and resuspend in sterile PBS or Matrigel at a concentration of 10-50 x 10^6 cells/mL.
-
Tumor Implantation: Subcutaneously inject 1-10 x 10^6 cells (typically in 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=6-8 mice per group).
-
Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. Based on Lapatinib data, a starting dose range of 30-100 mg/kg is recommended. The final formulation should be prepared fresh daily.
-
Administration: Administer GW583340 or vehicle to the respective groups via oral gavage. Dosing schedules can range from once daily to twice daily, for a predetermined period (e.g., 10-21 days).[3][8]
-
Monitoring: Monitor tumor volume and mouse body weight 2-3 times weekly. Observe animals daily for any signs of toxicity.
-
Endpoint and Tissue Collection: The study may be terminated when tumors in the control group reach a predetermined size limit or after a set duration. At the endpoint, euthanize the mice (e.g., 4 hours after the final dose) and excise the tumors.[3] Tumors can be divided for flash-freezing (for Western blot) and formalin-fixation (for immunohistochemistry).
Protocol 2: Pharmacodynamic Analysis of EGFR/HER2 Inhibition
This protocol focuses on confirming the target engagement of GW583340 in vivo.
Procedure:
-
Establish xenograft tumors as described in Protocol 1 until they are palpable (~10 mm diameter).[3]
-
Administer a single dose or a short course of GW583340 (e.g., 30 mg/kg and 100 mg/kg) and vehicle to separate groups of mice.[3]
-
At a specified time point post-dosing (e.g., 4-6 hours), euthanize the mice and harvest the tumors.
-
Flash-freeze the tumor tissue in liquid nitrogen.
-
Process the tumor lysates for Western blot analysis to assess the phosphorylation status of EGFR, HER2, Akt, and ERK. A significant reduction in the phosphorylated forms of these proteins in the GW583340-treated groups compared to the vehicle control indicates effective target inhibition.[3][10]
Conclusion
This compound is a potent dual inhibitor of EGFR and HER2 with significant potential for in vivo anti-cancer studies. The provided protocols, based on extensive research with the analogous compound Lapatinib, offer a detailed framework for evaluating its efficacy in mouse xenograft models. Researchers should perform initial dose-finding and tolerability studies to optimize the treatment regimen for their specific cancer model and mouse strain. Subsequent pharmacodynamic and efficacy studies will elucidate the therapeutic potential of GW583340.
References
- 1. Reduced Dose and Intermittent Treatment with Lapatinib and Trastuzumab for Potent Blockade of the HER Pathway in HER-2/neu Overexpressing Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs): simple drugs with a complex mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. The diverse signaling network of EGFR, HER2, HER3 and HER4 tyrosine kinase receptors and the consequences for therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lapatinib, a Dual Inhibitor of Epidermal Growth Factor Receptor (EGFR) and HER-2, Enhances Radiosensitivity in Mouse Bladder Tumor Line-2 (MBT-2) Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of lapatinib on the outgrowth of metastatic breast cancer cells to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW583340 Dihydrochloride in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for investigating the therapeutic potential of GW583340 dihydrochloride, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), in combination with conventional chemotherapy agents. Given that this compound is a preclinical compound with limited publicly available data, these notes will also draw upon the extensive research conducted with Lapatinib, a structurally and mechanistically similar dual EGFR/HER2 tyrosine kinase inhibitor that is clinically approved. This approach provides a robust framework for designing and interpreting experiments with GW583340.
Introduction
This compound is a potent, orally active, dual tyrosine kinase inhibitor with IC50 values of 0.01 µM and 0.014 µM for EGFR and ErbB2, respectively. Its mechanism of action involves the reversible inhibition of the intracellular ATP-binding sites of these receptors, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[1]
The combination of targeted therapies like GW583340 with traditional chemotherapy offers a promising strategy to enhance anti-tumor efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity. The synergistic effects of such combinations have been observed in various cancer models.[2][3][4]
Data Presentation: Quantitative Summary of In Vitro and In Vivo Studies
The following tables summarize key quantitative data from preclinical studies investigating the combination of Lapatinib (as a proxy for GW583340) with various chemotherapy agents.
Table 1: In Vitro Cytotoxicity (IC50) of Lapatinib in Cancer Cell Lines
| Cell Line | Cancer Type | Receptor Status | Lapatinib IC50 (µM) | Reference |
| BT474 | Breast Cancer | HER2+ | 0.036 ± 0.0151 | [5][6] |
| SKBR3 | Breast Cancer | HER2+ | 0.080 ± 0.0173 | [5][6] |
| EFM192A | Breast Cancer | HER2+ | 0.193 ± 0.0665 | [5][6] |
| HCC1954 | Breast Cancer | HER2+ | 0.4166 ± 0.18 | [5][6] |
| MDA-MB-453 | Breast Cancer | HER2+ | 6.08 ± 0.825 | [5][6] |
| MDA-MB-231 | Triple Negative Breast Cancer | EGFR+ | 7.46 ± 0.102 | [5][6] |
| KYSE150 | Esophageal Squamous Cancer | - | - | [3] |
| KYSE450 | Esophageal Squamous Cancer | - | - | [3] |
| KYSE510 | Esophageal Squamous Cancer | - | - | [3] |
| TE-7 | Esophageal Squamous Cancer | - | - | [3] |
Table 2: Synergistic Effects (Combination Index) of Lapatinib with Chemotherapy Agents
| Cell Line | Chemotherapy Agent | Combination Index (CI) | Effect | Reference |
| Susa S/R | SN-38 | < 0.75 | Synergy | [4] |
| H1975 | SN-38 | < 0.75 | Synergy | [4] |
| H358 | SN-38 | < 0.75 | Synergy | [4] |
| MDA-MB-231 | SN-38 | < 0.75 | Synergy | [4] |
| KYSE150 | Paclitaxel | < 1 | Synergy | [3] |
| KYSE450 | Paclitaxel | < 1 | Synergy | [3] |
| KYSE510 | Paclitaxel | < 1 | Synergy | [3] |
| TE-7 | Paclitaxel | < 1 | Synergy | [3] |
| T47D | 5-FU | < 1.0 | Synergy | [7] |
| SKBR3 | 5-FU | < 1.0 | Synergy | [7] |
| T47D | Gemcitabine | < 1.0 | Synergy | [7] |
| SKBR3 | Gemcitabine | < 1.0 | Synergy | [7] |
| T47D | Epirubicin | > 1.0 | Antagonism | [7] |
| SKBR3 | Epirubicin | > 1.0 | Antagonism | [7] |
Table 3: In Vivo Efficacy of Lapatinib in Combination with Chemotherapy in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Combination | Outcome | Reference |
| SUM149 (Basal-like/EGFR+) | Breast Cancer | Lapatinib + Radiotherapy | Enhanced tumor growth impairment | [2][8] |
| SUM225 (HER2+) | Breast Cancer | Lapatinib + Radiotherapy | More effective durable tumor control | [2][8] |
| BT474 (HER2+) | Breast Cancer | Lapatinib + Topotecan | Enhanced efficacy | [9] |
| KYSE450 | Esophageal Squamous Cancer | Lapatinib + Paclitaxel | Greater antitumor efficacy than single agents | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by GW583340/Lapatinib and provide a general workflow for preclinical evaluation of combination therapies.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with chemotherapy agents. These are generalized protocols and may require optimization for specific cell lines and compounds.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of GW583340 and a chemotherapy agent, alone and in combination, and to calculate the Combination Index (CI).
Materials:
-
Cancer cell lines of interest (e.g., BT474, SKBR3, MDA-MB-231)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Chemotherapy agent stock solution (e.g., Paclitaxel, Carboplatin, Capecitabine in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of GW583340 and the chemotherapy agent in culture medium. For combination studies, prepare a matrix of concentrations of both drugs.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug alone. For combination treatments, calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
Objective: To assess the effect of GW583340 and chemotherapy, alone and in combination, on the phosphorylation status of key proteins in the EGFR/HER2 signaling pathway.
Materials:
-
Cancer cell lines
-
This compound and chemotherapy agent
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-p-HER2, anti-p-Akt, anti-p-ERK, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with GW583340, chemotherapy agent, or the combination for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of GW583340 in combination with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation (e.g., BT474, KYSE450)
-
This compound formulated for oral gavage
-
Chemotherapy agent formulated for appropriate administration (e.g., intraperitoneal injection)
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, GW583340 alone, chemotherapy alone, combination).
-
Treatment Administration: Administer treatments as per the planned schedule and dosage. For example, oral gavage of GW583340 daily and intraperitoneal injection of the chemotherapy agent once or twice a week.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor animal body weight and general health throughout the study.
-
Study Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare the efficacy of the different treatment regimens.
Conclusion
The combination of this compound with standard chemotherapy agents represents a promising therapeutic strategy for cancers driven by EGFR and/or HER2 signaling. The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of such combination therapies. Through rigorous in vitro and in vivo experimentation, researchers can elucidate the synergistic mechanisms, identify optimal drug combinations and dosing schedules, and generate the necessary data to support further clinical development. The use of Lapatinib as a well-characterized surrogate provides a valuable reference point for these investigations.
References
- 1. Investigation of antitumor effects of sorafenib and lapatinib alone and in combination on MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lapatinib in combination with radiation diminishes tumor regrowth in HER2+ and basal-like/EGFR+ breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lapatinib in combination with paclitaxel plays synergistic antitumor effects on esophageal squamous cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A synergistic interaction between lapatinib and chemotherapy agents in a panel of cell lines is due to the inhibition of the efflux pump BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Individual or combination treatments with lapatinib and paclitaxel cause potential bone loss and bone marrow adiposity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of lapatinib and topotecan combination therapy: tissue culture, murine xenograft, and phase I clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based Assays for Testing GW583340 Dihydrochloride Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW583340 dihydrochloride is a potent, dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) tyrosine kinases.[1] Dysregulation of the EGFR and HER2 signaling pathways is a well-established driver of tumorigenesis in various cancers, particularly in breast and gastric cancers where HER2 is overexpressed. These receptors, upon activation, trigger downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the efficacy of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects by binding to the ATP-binding site within the intracellular kinase domains of both EGFR and HER2. This competitive inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways. By simultaneously blocking both EGFR and HER2, GW583340 can overcome potential resistance mechanisms that may arise from the redundancy and crosstalk between these two critical receptors.
Featured Application: Inhibition of HER2-Overexpressing Breast Cancer Cells
This application note focuses on protocols to test the efficacy of this compound in HER2-overexpressing breast cancer cell lines, such as BT474. These cells are known to be highly dependent on the HER2 signaling pathway for their proliferation and survival, making them an excellent model system to study the effects of dual EGFR/HER2 inhibitors.
Data Presentation: Efficacy of this compound
The following tables summarize the expected quantitative data from cell-based assays with this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (µM) |
| EGFR | 0.010 |
| HER2 (ErbB2) | 0.014 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%.
Table 2: Anti-proliferative Activity of this compound in BT474 Cells (Hypothetical Data)
| Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.001 | 85 | 4.8 |
| 0.01 | 55 | 3.5 |
| 0.1 | 20 | 2.1 |
| 1 | 5 | 1.5 |
| 10 | 2 | 0.8 |
This table represents hypothetical data from an MTT or similar cell viability assay performed on BT474 cells treated with GW583340 for 72 hours.
Table 3: Effect of this compound on Protein Phosphorylation in BT474 Cells (Hypothetical Densitometry Data)
| Treatment | p-EGFR / Total EGFR | p-HER2 / Total HER2 | p-AKT / Total AKT | p-ERK / Total ERK |
| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 |
| GW583340 (0.1 µM) | 0.25 | 0.20 | 0.30 | 0.35 |
| GW583340 (1 µM) | 0.05 | 0.04 | 0.10 | 0.12 |
This table illustrates the expected dose-dependent decrease in the phosphorylation of key signaling proteins as quantified from Western blot analysis.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
HER2-overexpressing cancer cell line (e.g., BT474)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed BT474 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5%.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of GW583340 or vehicle (DMSO) control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Western Blot Analysis of EGFR/HER2 Signaling Pathway
This protocol is for assessing the effect of this compound on the phosphorylation status of EGFR, HER2, and downstream signaling proteins.
Materials:
-
BT474 cells
-
Complete growth medium
-
This compound
-
DMSO
-
PBS (ice-cold)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-HER2, anti-total HER2, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed BT474 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal phosphorylation levels.
-
Treat the cells with various concentrations of GW583340 (e.g., 0.1 µM and 1 µM) or vehicle control for a predetermined time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Mix the lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL reagent and capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels for each target.
-
Visualizations
Caption: EGFR/HER2 Signaling Pathway and Inhibition by GW583340.
References
Application of GW583340 (Lapatinib) in Inflammatory Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Breast Cancer (IBC) is a particularly aggressive and distinct form of breast cancer characterized by rapid onset and high metastatic potential. A significant portion of IBC tumors overexpress the Human Epidermal Growth Factor Receptor 2 (HER2; ErbB2), making it a key therapeutic target. GW583340, a compound structurally and functionally similar to Lapatinib, is a potent, orally active dual tyrosine kinase inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR/ErbB1) and HER2.[1] By inhibiting these receptors, GW583340 blocks downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt and MAPK/Erk pathways. This document provides detailed application notes and protocols for the use of GW583340 in inflammatory breast cancer cell lines, summarizing key quantitative data and experimental methodologies.
Data Presentation
The efficacy of GW583340 (Lapatinib) varies across different breast cancer cell lines, reflecting their unique molecular profiles. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.
| Cell Line | Subtype | Receptor Status | IC50 of Lapatinib (µM) | Reference |
| SUM149 | Inflammatory Breast Cancer | Triple-Negative | 11.6 ± 1.06 | [1] |
| BT474 | Ductal Carcinoma | HER2+ | 0.036 ± 0.015 | BenchChem |
| SKBR3 | Adenocarcinoma | HER2+ | 0.080 ± 0.017 | BenchChem |
| MDA-MB-231 | Adenocarcinoma | Triple-Negative | 7.46 ± 0.102 | BenchChem |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and specific assay parameters.
Signaling Pathway Inhibition
GW583340 (Lapatinib) functions by inhibiting the tyrosine kinase activity of both EGFR and HER2. This action blocks the downstream signaling cascades that are critical for cell proliferation and survival in HER2-overexpressing cancers. The primary pathways affected are the PI3K/Akt and MAPK/Erk pathways.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of GW583340 in inflammatory breast cancer cell lines.
Experimental Workflow
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Inflammatory breast cancer cell lines (e.g., SUM149, SUM190)
-
Complete culture medium (e.g., Ham's F-12 with 5% FBS, insulin, hydrocortisone)
-
GW583340 (Lapatinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of GW583340 in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GW583340.
-
Include a vehicle control (e.g., DMSO at the same concentration as the highest drug concentration) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Treated and untreated IBC cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Following treatment with GW583340 for the desired time, collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry immediately (within 1 hour).
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and quadrants.
-
Viable cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
-
Protocol 3: Western Blot Analysis of EGFR/HER2 Pathway Activation
This protocol is for detecting the phosphorylation status of key signaling proteins like Akt and Erk.
Materials:
-
Treated and untreated IBC cells
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-Akt, rabbit anti-Akt, mouse anti-p-Erk, mouse anti-Erk, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment with GW583340, wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the total protein and/or loading control.
-
Conclusion
GW583340 (Lapatinib) demonstrates significant potential in the context of inflammatory breast cancer, particularly in HER2-overexpressing subtypes. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action in relevant IBC cell line models. Careful execution of these experiments will provide valuable data for the preclinical evaluation of this targeted therapy.
References
Application Notes and Protocols: Western Blot Analysis of EGFR/ErbB2 Inhibition by GW583340
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) and its family member ErbB2 (also known as HER2) are receptor tyrosine kinases that play critical roles in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR and ErbB2 signaling is a hallmark of various cancers, making them key targets for therapeutic intervention. GW583340 is a potent, reversible, dual inhibitor that targets the intracellular ATP-binding site of both EGFR and ErbB2 kinases, thereby preventing receptor autophosphorylation and blocking downstream signaling pathways.[2]
Western blotting is an essential technique for assessing the efficacy of inhibitors like GW583340. This method allows for the sensitive detection and quantification of changes in the phosphorylation status of EGFR, ErbB2, and their downstream effectors, providing a direct measure of the inhibitor's biological activity. These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the inhibition of EGFR and ErbB2 signaling by GW583340.
Signaling Pathway and Point of Inhibition
Upon ligand binding, EGFR forms homodimers or heterodimers with other ErbB family members, including ErbB2. This dimerization stimulates the intrinsic kinase activity of the receptors, leading to autophosphorylation of specific tyrosine residues in their cytoplasmic tails. These phosphotyrosine residues serve as docking sites for adaptor proteins and enzymes that activate downstream signaling cascades, primarily the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways, which are crucial for cell cycle progression and survival. GW583340 competes with ATP for the kinase domain of both EGFR and ErbB2, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling.
Experimental Workflow
The following diagram outlines the key steps for performing a Western blot analysis to evaluate the effect of GW583340.
Data Presentation
The following tables summarize representative quantitative data on the effects of a dual EGFR/ErbB2 inhibitor on key signaling proteins. Data is presented as the percentage of inhibition of phosphorylation relative to the vehicle-treated control. This data is based on the findings of Acosta-Quiroz et al. (2008) using the dual inhibitor GW572016 in GEO human colon carcinoma cells, which is expected to have a similar inhibitory profile to GW583340.[3]
Table 1: Inhibition of EGFR Phosphorylation
| Inhibitor Concentration (µM) | % Inhibition of p-EGFR (Y1173) |
| 0.3 | 40% |
| 1.0 | 75% |
| 3.0 | 95% |
Table 2: Inhibition of ErbB2 Phosphorylation
| Inhibitor Concentration (µM) | % Inhibition of p-ErbB2 (Y1248) |
| 0.3 | 50% |
| 1.0 | 85% |
| 3.0 | 98% |
Table 3: Inhibition of Downstream Signaling
| Inhibitor Concentration (µM) | % Inhibition of p-MAPK | % Inhibition of p-Akt |
| 0.3 | 30% | 25% |
| 1.0 | 65% | 60% |
| 3.0 | 90% | 85% |
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cancer cell line with known EGFR and/or ErbB2 expression (e.g., A431, SK-BR-3, GEO) in 6-well plates. Culture the cells in their appropriate growth medium until they reach 70-80% confluency.[4]
-
Inhibitor Preparation: Prepare a stock solution of GW583340 in dimethyl sulfoxide (DMSO). Dilute the stock solution in serum-free culture medium to the desired final concentrations (e.g., 0.1, 0.3, 1.0, 3.0, 10 µM).
-
Treatment: When cells reach the desired confluency, replace the growth medium with the medium containing various concentrations of GW583340. Include a vehicle control group treated with the same concentration of DMSO.
-
Incubation: Incubate the cells for the desired duration (e.g., 2, 6, or 24 hours) at 37°C in a humidified incubator with 5% CO2. For studies on ligand-induced phosphorylation, serum-starve the cells for 18-24 hours before a brief stimulation with a ligand like EGF (e.g., 100 ng/mL for 15 minutes) following inhibitor treatment.[5]
II. Protein Extraction (Cell Lysis)
-
Washing: After treatment, place the culture dishes on ice and aspirate the medium. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[4]
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[6][7]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.[6]
-
Centrifugation: Centrifuge the lysate at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[6]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
III. Protein Quantification
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples by diluting with lysis buffer to ensure equal loading in the subsequent steps.
IV. Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with 4X Laemmli sample buffer to a final concentration of 1X. Boil the samples at 95-100°C for 5-10 minutes.[2]
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) per lane into a 7.5% or 4-12% gradient polyacrylamide gel.[4] Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is generally recommended for large proteins like EGFR (~175 kDa) and ErbB2 (~185 kDa).[4][8]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle shaking. Recommended primary antibodies and dilutions are listed in Table 4.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the chemiluminescent signal using a digital imaging system or X-ray film.[4]
-
Stripping and Re-probing: To detect multiple proteins on the same membrane, the membrane can be stripped of the primary and secondary antibodies and then re-probed with a different primary antibody (e.g., for total protein or a loading control).[5]
V. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphoprotein signal to the corresponding total protein signal.
-
Further normalize the data to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
-
Calculate the percentage of inhibition for each concentration of GW583340 relative to the vehicle-treated control.
Table 4: Recommended Primary Antibodies and Dilutions
| Antibody | Host Species | Recommended Dilution |
| Phospho-EGFR (Tyr1173) | Rabbit | 1:1000 |
| Total EGFR | Rabbit | 1:1000 |
| Phospho-ErbB2 (Tyr1248) | Rabbit | 1:1000 |
| Total ErbB2 | Rabbit | 1:500 - 1:2000[9] |
| Phospho-Akt (Ser473) | Rabbit | 1:1000 |
| Total Akt | Rabbit | 1:1000 |
| Phospho-p44/42 MAPK (Erk1/2) | Rabbit | 1:2000 |
| Total p44/42 MAPK (Erk1/2) | Rabbit | 1:1000 |
| β-actin | Mouse | 1:5000 |
| GAPDH | Rabbit | 1:5000 |
References
- 1. frontiersin.org [frontiersin.org]
- 2. Blockade of EGFR and ErbB2 by the novel dual EGFR and ErbB2 tyrosine kinase inhibitor GW572016 sensitizes human colon carcinoma GEO cells to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual inhibition of ErbB1 (EGFR/HER1) and ErbB2 (HER2/neu) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by GW583340
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW583340, also known as lapatinib, is a potent, orally active dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR/ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1] Overexpression of these receptors is a key driver in the development and progression of several cancers, particularly breast cancer.[2][3] By inhibiting the tyrosine kinase activity of EGFR and HER2, GW583340 blocks downstream signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis, or programmed cell death.[2]
Apoptosis is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[4] Therefore, inducing apoptosis in cancer cells is a primary goal of many targeted therapies. Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level.[5][6] One of the most common methods involves the dual staining of cells with Annexin V and Propidium Iodide (PI).[5][7] Annexin V is a protein that binds with high affinity to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[7] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.[7] This dual-staining approach allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[5]
These application notes provide detailed protocols for inducing apoptosis in cancer cell lines with GW583340 and analyzing the apoptotic cell population using Annexin V/PI staining followed by flow cytometry.
Data Presentation
The following tables summarize representative quantitative data on the induction of apoptosis by GW583340 in HER2-overexpressing breast cancer cell lines.
Table 1: Dose-Dependent Induction of Apoptosis by GW583340 in SK-BR-3 Cells (48-hour treatment)
| GW583340 Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 | 4.8 ± 1.3 |
| 0.1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 | 14.4 ± 2.1 |
| 0.5 | 68.3 ± 4.2 | 18.7 ± 2.5 | 13.0 ± 1.8 | 31.7 ± 4.3 |
| 1.0 | 45.1 ± 5.1 | 30.2 ± 3.3 | 24.7 ± 2.9 | 54.9 ± 6.2 |
| 5.0 | 20.7 ± 3.8 | 45.8 ± 4.1 | 33.5 ± 3.5 | 79.3 ± 7.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Apoptosis Induction by GW583340 (1 µM) in BT-474 Cells
| Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 96.1 ± 1.8 | 2.1 ± 0.5 | 1.8 ± 0.4 | 3.9 ± 0.9 |
| 12 | 80.4 ± 3.2 | 12.5 ± 1.9 | 7.1 ± 1.1 | 19.6 ± 3.0 |
| 24 | 62.9 ± 4.5 | 22.8 ± 2.8 | 14.3 ± 2.0 | 37.1 ± 4.8 |
| 48 | 43.5 ± 5.3 | 31.6 ± 3.9 | 24.9 ± 3.1 | 56.5 ± 7.0 |
| 72 | 25.8 ± 4.1 | 40.2 ± 4.7 | 34.0 ± 4.2 | 74.2 ± 8.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with GW583340
Materials:
-
HER2-overexpressing breast cancer cell lines (e.g., SK-BR-3, BT-474)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
GW583340 (Lapatinib) stock solution (e.g., 10 mM in DMSO)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the breast cancer cells in 6-well plates at a density of 2 x 10^5 cells/well in 2 mL of complete culture medium.
-
Incubate the cells for 24 hours to allow for attachment.
-
Prepare serial dilutions of GW583340 in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Remove the medium from the wells and add 2 mL of the medium containing the different concentrations of GW583340 or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 12, 24, 48, 72 hours).
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (containing floating apoptotic cells) into a centrifuge tube. Wash the adherent cells once with PBS. Add Trypsin-EDTA to detach the cells. Once detached, add the collected culture medium back to the plate to neutralize the trypsin and collect the entire cell suspension into the same centrifuge tube.
-
Suspension cells: Directly collect the cell suspension into a centrifuge tube.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Protocol 3: Flow Cytometry Analysis
Instrumentation and Setup:
-
A flow cytometer equipped with a 488 nm laser for excitation.
-
Set up the instrument to detect FITC fluorescence (typically in the FL1 channel, ~530/30 nm) and PI fluorescence (typically in the FL2 or FL3 channel, >575 nm).
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up appropriate compensation and gates.
Data Acquisition and Analysis:
-
Acquire at least 10,000 events per sample.
-
Create a dot plot of Annexin V-FITC (x-axis) versus PI (y-axis).
-
Establish quadrants to differentiate the cell populations:
-
Lower-left quadrant (Q3): Viable cells (Annexin V- / PI-)
-
Lower-right quadrant (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-right quadrant (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-left quadrant (Q1): Necrotic cells (Annexin V- / PI+)
-
-
Calculate the percentage of cells in each quadrant for each sample.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. anygenes.com [anygenes.com]
- 4. kumc.edu [kumc.edu]
- 5. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating GW583340 Dihydrochloride Solubility Challenges in DMSO: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot solubility issues encountered with GW583340 dihydrochloride in dimethyl sulfoxide (DMSO). The following information, presented in a question-and-answer format, directly addresses common challenges to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies across different suppliers and experimental conditions. It is crucial to consult the manufacturer's product data sheet for specific information. The table below summarizes publicly available data.
Q2: I'm having trouble dissolving this compound in DMSO. What are the common causes?
A2: Several factors can contribute to poor solubility. These include the quality of the DMSO, the concentration of the solution, temperature, and the physical properties of the compound itself. It is also possible for the compound to precipitate out of solution after freeze-thaw cycles.
Q3: Can I heat the solution to improve solubility?
A3: Gentle warming can aid dissolution. However, excessive heat may degrade the compound. It is recommended to warm the solution in a water bath at a temperature not exceeding 37°C.
Q4: Is sonication recommended for dissolving this compound?
A4: Yes, sonication is a recommended method to aid in the dissolution of this compound in DMSO. A brief sonication in a water bath can provide the necessary energy to break up any aggregates and facilitate solvation.
Q5: My compound dissolved initially but precipitated after storage at -20°C. What happened?
A5: Precipitation after a freeze-thaw cycle is a common issue. This can be due to the hygroscopic nature of DMSO, which readily absorbs moisture from the air. The presence of even small amounts of water can significantly decrease the solubility of some organic compounds. To mitigate this, it is recommended to use anhydrous DMSO and prepare single-use aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in DMSO from various sources.
| Source/Supplier | Reported Solubility in DMSO |
| Supplier A | 9 mg/mL |
| Supplier B | >5 mg/mL (freshly prepared daily) |
| Supplier C | 20 mg/mL (clear solution) |
| Supplier D | 10 mg/mL (clear solution) |
| Supplier E | 40 mg/mL (sonication recommended) |
Experimental Protocols
Protocol for Preparing a 10 mg/mL Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath sonicator
-
Water bath set to 37°C (optional)
Procedure:
-
Preparation: Allow the vial of this compound and the bottle of anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube.
-
Initial Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
Sonication: If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes. Check for dissolution periodically.
-
Gentle Warming (Optional): If sonication is not sufficient, place the tube in a 37°C water bath for 5-10 minutes. Vortex intermittently.
-
Final Inspection: Once the solution is clear and free of visible particles, it is ready for use or storage.
-
Storage: For long-term storage, it is recommended to create single-use aliquots and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Visual Guides
EGFR/ErbB2 Signaling Pathway
GW583340 is a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2). The diagram below illustrates the simplified signaling cascade initiated by these receptors, which plays a critical role in cell proliferation, survival, and differentiation. GW583340 inhibits the tyrosine kinase activity of these receptors, thereby blocking downstream signaling.
Caption: EGFR/ErbB2 signaling cascade and the inhibitory action of GW583340.
Experimental Workflow for Preparing this compound Solution
The following workflow diagram outlines the key steps and decision points for preparing a clear stock solution of this compound in DMSO.
Caption: Step-by-step workflow for dissolving GW583340 in DMSO.
Troubleshooting Logic for Solubility Issues
This diagram provides a logical decision-making process to troubleshoot common solubility problems with this compound in DMSO.
Caption: Decision tree for troubleshooting GW583340 solubility issues.
GW583340 dihydrochloride degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of GW583340 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage guidelines:
-
Solid Form: The solid compound should be stored desiccated at +4°C.
-
Stock Solutions: Once prepared, stock solutions should be stored in tightly sealed aliquots at -20°C and are generally stable for up to one month. For optimal results, it is recommended to use freshly prepared solutions.
Q2: How should I prepare stock solutions of this compound?
A2: To prepare stock solutions, dissolve this compound in a suitable solvent such as DMSO. Gentle warming can aid in dissolution. For example, a 100 mM stock solution can be prepared in DMSO.
Q3: Is this compound sensitive to light?
Q4: What are the potential degradation pathways for this compound?
A4: Based on the chemical structure and data from similar tyrosine kinase inhibitors, the primary potential degradation pathways for this compound are likely to be:
-
Hydrolysis: Degradation in aqueous solutions, which can be accelerated by acidic or basic conditions.
-
Oxidation: Degradation in the presence of oxidizing agents.
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation.
Q5: How can I check for degradation of my this compound sample?
A5: Degradation can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact drug from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in cell-based assays | Improper storage of stock solutions. | Prepare fresh stock solutions from the solid compound. Ensure stock solutions are stored in small aliquots at -20°C to avoid multiple freeze-thaw cycles. Use solutions within one month of preparation. |
| Degradation of the compound in the solid state. | Ensure the solid compound is stored desiccated at +4°C and tightly sealed to prevent moisture absorption. | |
| Degradation in experimental media. | Prepare working solutions fresh before each experiment. Minimize the exposure of the compound to light and elevated temperatures in the culture media. | |
| Appearance of unexpected peaks in HPLC analysis | Sample degradation. | Review storage and handling procedures. Protect the sample from light, heat, and reactive chemicals. Consider performing a forced degradation study to identify potential degradation products. |
| Contamination of the sample or solvent. | Use high-purity solvents and clean labware. Run a blank solvent injection to check for system contamination. | |
| Inconsistent experimental results | Inconsistent concentration of stock solutions due to solvent evaporation. | Use tightly sealed vials for stock solutions. Allow vials to reach room temperature before opening to minimize condensation. |
| Degradation during the experiment. | Minimize the duration of the experiment where the compound is exposed to potentially degrading conditions (e.g., prolonged incubation at 37°C). Include appropriate controls to monitor for degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 2 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the solid compound at 70°C for 48 hours.
-
Photodegradation: Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to determine the extent of degradation and identify any degradation products.
Protocol 2: Western Blot Analysis of EGFR and ErbB2 Phosphorylation
This protocol is designed to verify the inhibitory activity of this compound on EGFR and ErbB2 signaling in a relevant cancer cell line (e.g., BT474, SKBR3).
1. Cell Culture and Treatment:
-
Culture the chosen cell line to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
2. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ErbB2, and total ErbB2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Visualizations
Caption: Recommended storage and handling workflow for this compound.
Caption: Simplified EGFR/ErbB2 signaling pathway and the point of inhibition by GW583340.
Troubleshooting GW583340 dihydrochloride off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GW583340 dihydrochloride. The information is tailored for scientists and drug development professionals to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective dual inhibitor of the Epidermal Growth Factor Receptor (EGFR/ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) tyrosine kinases.[1][2] It functions by competing with ATP for the binding site on the kinase domain of these receptors, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and differentiation.
Q2: What are the known on-target inhibitory concentrations for GW583340?
A2: GW583340 is a highly potent inhibitor of both EGFR and ErbB2. The half-maximal inhibitory concentrations (IC50) are 0.01 µM for EGFR and 0.014 µM for ErbB2.[1]
Q3: What is the most significant known off-target effect of GW583340?
A3: A primary off-target effect of GW583340 is the inhibition of the ATP-binding cassette (ABC) transporters ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein).[3][4] This can lead to the reversal of multidrug resistance (MDR) in cancer cells that overexpress these transporters.
Q4: I am observing a reversal of multidrug resistance in my cell line when using GW583340. Is this expected?
A4: Yes, this is an expected off-target effect. GW583340 can sensitize MDR cells to various chemotherapeutic agents by inhibiting the efflux function of ABCB1 and ABCG2 transporters.[3][4] This effect is typically observed at concentrations that are non-toxic to the cells themselves.[4]
Q5: How selective is GW583340 for EGFR/ErbB2 over other kinases?
A5: GW583340 is highly selective for EGFR and ErbB2. It selectively inhibits the growth of tumor cells overexpressing these receptors, with IC50 values around 0.11 µM for these cell lines, compared to over 30 µM for non-tumor cell lines not overexpressing these receptors.[1]
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity in my cell line.
-
Possible Cause 1: On-target toxicity in sensitive cell lines.
-
Troubleshooting:
-
Confirm the expression levels of EGFR and ErbB2 in your cell line. High expression can lead to increased sensitivity and on-target toxicity.
-
Perform a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) and ensure you are using a concentration appropriate for your experimental goals.
-
-
-
Possible Cause 2: Off-target effects unrelated to ABC transporters.
-
Troubleshooting:
-
Review the literature for any newly identified off-target effects of GW583340.
-
Consider using a structurally different dual EGFR/ErbB2 inhibitor to see if the cytotoxic effect is still observed. If the effect persists, it is more likely to be an on-target effect.
-
-
Issue 2: My results are inconsistent or not reproducible.
-
Possible Cause 1: Compound instability.
-
Troubleshooting:
-
Prepare fresh stock solutions of this compound for each experiment.
-
Avoid repeated freeze-thaw cycles of stock solutions.
-
Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium.
-
-
-
Possible Cause 2: Variability in cell culture conditions.
-
Troubleshooting:
-
Maintain consistent cell passage numbers and seeding densities between experiments.
-
Regularly test for mycoplasma contamination.
-
-
Issue 3: I am not observing the expected inhibition of EGFR/ErbB2 signaling.
-
Possible Cause 1: Suboptimal experimental conditions.
-
Troubleshooting:
-
Verify the concentration of GW583340 used.
-
Ensure the treatment duration is sufficient to observe an effect on downstream signaling (e.g., phosphorylation of Akt or MAPK). A time-course experiment may be necessary.
-
-
-
Possible Cause 2: Presence of mutations in EGFR or ErbB2.
-
Troubleshooting:
-
Sequence the kinase domains of EGFR and ErbB2 in your cell line to check for mutations that may confer resistance to GW583340.
-
-
Quantitative Data
Table 1: On-Target and Off-Target Potency of this compound
| Target | Activity | IC50 Value (µM) | Reference(s) |
| EGFR (ErbB1) | Tyrosine Kinase Inhibition | 0.01 | [1] |
| ErbB2 (HER2) | Tyrosine Kinase Inhibition | 0.014 | [1] |
| ABCB1-mediated MDR Reversal | Potentiation of Paclitaxel Cytotoxicity | Not specified | [3][4] |
| ABCG2-mediated MDR Reversal | Potentiation of Mitoxantrone Cytotoxicity | Not specified | [3][4] |
Experimental Protocols
Western Blot Analysis of EGFR/ErbB2 Phosphorylation
Objective: To determine the effect of GW583340 on the phosphorylation status of EGFR, ErbB2, and downstream signaling proteins like Akt and MAPK.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-EGFR, total EGFR, phospho-ErbB2, total ErbB2, phospho-Akt, total Akt, phospho-MAPK, total MAPK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of GW583340 or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
MTT Cell Viability Assay
Objective: To assess the cytotoxic or cytostatic effects of GW583340.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of GW583340 or vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vitro Kinase Assay
Objective: To directly measure the inhibitory activity of GW583340 on EGFR and ErbB2 kinase activity.
Materials:
-
Recombinant human EGFR and ErbB2 enzymes
-
Kinase buffer
-
ATP
-
A suitable substrate (e.g., a synthetic peptide)
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant enzyme, and substrate.
-
Add serial dilutions of GW583340 or vehicle control to the wells of a microplate.
-
Add the reaction mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.
ABC Transporter Inhibition Assay (Rhodamine 123 Efflux Assay)
Objective: To assess the ability of GW583340 to inhibit the function of ABCB1 transporters.
Materials:
-
Cells overexpressing ABCB1 and the corresponding parental cell line
-
Rhodamine 123 (a fluorescent substrate of ABCB1)
-
A known ABCB1 inhibitor as a positive control (e.g., verapamil)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed both cell types in appropriate culture vessels.
-
Pre-incubate the cells with various concentrations of GW583340, vehicle control, or the positive control for 30-60 minutes.
-
Add Rhodamine 123 to the cells and incubate for a further 30-60 minutes.
-
Wash the cells with ice-cold PBS to remove extracellular dye.
-
Lyse the cells (for plate reader) or prepare for flow cytometry.
-
Measure the intracellular fluorescence. An increase in fluorescence in the presence of GW583340 indicates inhibition of the ABCB1 transporter.
Visualizations
Caption: EGFR/ErbB2 signaling pathway and the inhibitory action of GW583340.
Caption: Experimental workflow for troubleshooting unexpected results with GW583340.
Caption: Logical diagram for diagnosing the cause of unexpected cell viability results.
References
- 1. medkoo.com [medkoo.com]
- 2. GW 583340_TargetMol [targetmol.com]
- 3. GW583340 and GW2974, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GW583340 and GW2974, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid precipitation of GW583340 dihydrochloride in media
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding precipitation of GW583340 dihydrochloride in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of organic compounds.[3][4][5]
Q2: What is the solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies across different suppliers. It is crucial to consult the product-specific technical data sheet. Reported solubilities are summarized in the table below.
Q3: Are there any specific techniques to aid in the dissolution of this compound in DMSO?
A3: Yes, to facilitate dissolution, techniques such as sonication and gentle warming can be employed.[1]
Q4: How should I store the this compound stock solution?
A4: Stock solutions of this compound in DMSO should be stored at -80°C for long-term stability, as recommended for up to one year.[1] For powdered forms of the compound, storage at -20°C for up to three years is advised.[1]
Troubleshooting Guide: Precipitation in Cell Culture Media
Q5: I observed precipitation when I diluted my this compound DMSO stock solution into my cell culture medium. What could be the cause and how can I prevent this?
A5: Precipitation upon dilution into aqueous-based cell culture media is a common issue for hydrophobic compounds like this compound. This is often due to the compound's low solubility in aqueous solutions. Here are several steps you can take to mitigate this issue:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of your culture medium. Instead, perform a serial dilution. First, create an intermediate dilution of the stock in a smaller volume of the medium and then add this to the final volume. This gradual change in the solvent environment can help maintain solubility.[6][7]
-
Warm the Media: Gently warming your cell culture medium to 37°C before adding the compound may improve its solubility.[6] However, be mindful of any temperature-sensitive components in your medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6][7] A high final concentration of the compound itself can also lead to precipitation.[7]
-
pH of the Media: The pH of your culture medium can influence the solubility of hydrochloride salts.[6] While most media are buffered to a physiological pH of around 7.4, cellular metabolism can cause pH shifts. If you suspect pH-related issues, consider using a HEPES-buffered medium for more stringent pH control.[6]
-
Media Composition: Components within the cell culture medium, such as serum proteins and certain amino acids, can interact with and affect the stability and solubility of your compound.[8][9]
Data Presentation
Table 1: Reported Solubility of this compound in DMSO
| Supplier/Source | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| TargetMol | 40 | 59.61 | Sonication recommended |
| Sigma-Aldrich | 9 | - | - |
| Tocris Bioscience | 67.1 | 100 | With gentle warming |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 671.03 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, light-protective microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 6.71 mg of the compound.
-
Add the appropriate volume of sterile DMSO to achieve the target concentration of 10 mM.
-
Vortex the tube thoroughly until the powder is completely dissolved.
-
If necessary, gently warm the solution in a 37°C water bath or use a sonicator to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protective tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Recommended workflow for preparing this compound working solutions.
References
- 1. GW 583340 dihydrochloride | selective EGFR/ErbB2 inhibitor | TargetMol [targetmol.com]
- 2. This compound ≥97% (HPLC), solid | 1173023-85-2 [sigmaaldrich.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of GW583340 in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered when working to improve the oral bioavailability of the irreversible pan-erbB receptor tyrosine kinase inhibitor, GW583340.
Frequently Asked Questions (FAQs)
Q1: What are the known oral bioavailability values for GW583340 in common animal models?
A1: Pharmacokinetic studies have been conducted for GW583340 in rats, dogs, and monkeys. The reported oral bioavailability (F) is 11.4% in rats and 67.8% in dogs following a single 15 mg/kg oral dose under fasted conditions.[1] In monkeys, the bioavailability was determined to be 6.75% at a 30 mg/kg dose.[1] These values highlight significant species-specific differences in oral absorption.
Q2: What are the likely causes for the variable and sometimes low oral bioavailability of GW583340?
A2: While specific studies on the physicochemical properties of GW583340 are not extensively detailed in the provided results, tyrosine kinase inhibitors as a class often exhibit poor oral bioavailability due to several factors:
-
Low Aqueous Solubility: Many kinase inhibitors are poorly soluble in water, which is a critical factor for dissolution in the gastrointestinal (GI) tract prior to absorption.[2]
-
Poor Permeability: The ability of the drug to pass through the intestinal membrane can be a limiting factor.
-
First-Pass Metabolism: After absorption, the drug is transported to the liver where it can be extensively metabolized before reaching systemic circulation. The high plasma clearance observed in rats and monkeys, exceeding hepatic blood flow, suggests potential for significant metabolism.[1]
-
Efflux Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, reducing net absorption.
Q3: What formulation strategies can be employed to improve the oral bioavailability of GW583340?
A3: Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble drugs like GW583340:
-
Nanosuspensions: Reducing the particle size of the drug to the sub-micron range can significantly increase the surface area for dissolution, leading to improved absorption.[3][4][5]
-
Salt Formation: Creating a salt form of an ionizable drug can markedly improve its solubility and dissolution rate.[6][7]
-
Prodrugs: A prodrug is a chemically modified version of the active drug that is designed to improve properties like solubility or permeability and is converted to the active form in the body.[8][9][10][11][12][13]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[14]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can improve its dissolution rate.[15][16]
-
Use of Functional Excipients: Incorporating excipients that can act as solubilizing agents, permeability enhancers, or inhibitors of efflux pumps can improve bioavailability.[17][18][19][20]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Cmax and AUC after oral administration in rats or monkeys | Poor aqueous solubility leading to limited dissolution. | 1. Formulation: Develop a nanosuspension or a solid dispersion to increase the dissolution rate. 2. Salt Formation: Investigate the feasibility of creating a more soluble salt form of GW583340. 3. Vehicle Selection: For preclinical studies, use a vehicle that enhances solubility, such as a solution containing co-solvents (e.g., PEG400, DMSO) and surfactants (e.g., Tween-80).[21][22] |
| High first-pass metabolism. | 1. Prodrug Approach: Design a prodrug that masks the metabolic site and is cleaved to release the active drug after absorption. 2. Co-administration with Inhibitors: In preclinical studies, co-administering with a known inhibitor of the relevant metabolic enzymes (if identified) can help elucidate the extent of first-pass metabolism. | |
| High inter-animal variability in plasma concentrations | Inconsistent dissolution of the formulation. | 1. Particle Size Control: If using a suspension, ensure uniform particle size distribution. Micronization or nanosizing can help. 2. Homogeneity of Formulation: Ensure the dosing formulation is homogenous. For suspensions, continuous stirring or vortexing before and during dosing is crucial. |
| Food effects. | 1. Standardize Feeding Conditions: Conduct studies in either fasted or fed states and maintain consistency across all animals in a study group. | |
| Discrepancy between in vitro dissolution and in vivo absorption | Permeability-limited absorption. | 1. Permeability Enhancement: Include permeability-enhancing excipients in the formulation. 2. Prodrug Strategy: A prodrug designed for active transport across the intestinal epithelium could be beneficial. |
| Efflux by transporters like P-gp. | 1. In Vitro Transporter Assays: Use Caco-2 cell monolayers to determine if GW583340 is a substrate for P-gp or other efflux transporters. 2. Co-administration with P-gp Inhibitors: In preclinical models, co-administration with a P-gp inhibitor can confirm the role of efflux in limiting absorption. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of GW583340 in Animal Models [1]
| Species | Dose (mg/kg) | Route | Oral Bioavailability (F%) |
| Rat | 15 | Oral | 11.4 |
| Dog | 15 | Oral | 67.8 |
| Monkey | 30 | Oral | 6.75 |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension for Oral Administration
This protocol is a general guideline and should be optimized for GW583340.
-
Preparation of the Drug Solution: Dissolve GW583340 in a suitable organic solvent (e.g., acetone, methanol).
-
Preparation of the Anti-Solvent/Stabilizer Solution: Prepare an aqueous solution containing a stabilizer. Common stabilizers include polymers like polyvinylpyrrolidone (PVP) or surfactants like Poloxamer 188.
-
Precipitation: Add the drug solution to the anti-solvent solution under high shear homogenization or ultrasonication. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Dosing: The nanosuspension can then be administered to animals via oral gavage.
Protocol 2: Oral Bioavailability Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (250-300 g).
-
Housing and Fasting: House the animals in a controlled environment with a 12-hour light/dark cycle. Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing Groups:
-
Intravenous (IV) Group: Administer GW583340 in a suitable IV formulation (e.g., solubilized in a vehicle like 10% DMSO, 40% PEG400, 50% saline) via the tail vein at a dose of 1-2 mg/kg.
-
Oral (PO) Group: Administer the GW583340 formulation (e.g., aqueous suspension, nanosuspension, solution in a specific vehicle) by oral gavage at a dose of 10-15 mg/kg.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Processing: Process the blood to obtain plasma and store it at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of GW583340 in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both IV and PO groups.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of nanosuspension formulations on transport, pharmacokinetics, in vivo targeting and efficacy for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies of Nanosuspensions for Various Administration Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prodrugs of perzinfotel with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. FimH Antagonists: Phosphate Prodrugs Improve Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cri.northeastern.edu [cri.northeastern.edu]
- 15. drughunter.com [drughunter.com]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Influence of excipients on drug absorption via modulation of intestinal transporters activity [wisdomlib.org]
- 19. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Minimizing In Vivo Toxicity of GW583340 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the in vivo toxicity of GW583340 dihydrochloride, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2) tyrosine kinases. The information provided is based on the known toxicological profiles of EGFR/ErbB2 inhibitors and general strategies for mitigating adverse effects in a preclinical research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that potently targets both EGFR (ErbB1) and ErbB2 (HER2) tyrosine kinases.[1] By inhibiting these receptors, it blocks downstream signaling pathways involved in cell proliferation, survival, and differentiation, which is the basis for its investigation as an anticancer agent.[2]
Q2: What are the expected in vivo toxicities of this compound?
A2: While specific in vivo toxicity data for this compound is limited in publicly available literature, toxicities can be inferred from other well-characterized dual EGFR/ErbB2 inhibitors like lapatinib and afatinib. The most common toxicities observed with this class of inhibitors in animal models include:
-
Dermatological: Skin rash (often appearing as a papulopustular rash), alopecia (hair loss), and paronychia (inflammation of the tissue around the nails).[3][4]
-
Gastrointestinal: Diarrhea, mucositis (inflammation of mucous membranes), and subsequent weight loss.[3][5]
-
Cardiovascular: Potential for cardiotoxicity, as ErbB2 signaling is important for cardiomyocyte survival and function.[6][7][8]
-
Hepatic: Elevations in liver enzymes have been reported with some tyrosine kinase inhibitors.[9]
Q3: How can I proactively monitor for these toxicities in my animal studies?
A3: A robust monitoring plan is essential for early detection and management.[3] This should include:
-
Daily Clinical Observations: Record body weight, food and water consumption, and general appearance (posture, activity, grooming).[3]
-
Dermatological Assessment: Implement a standardized scoring system to quantify the severity of skin rash and hair loss.
-
Gastrointestinal Monitoring: Note fecal consistency and frequency to detect the onset of diarrhea.[3]
-
Cardiac Monitoring: For longer-term studies, consider periodic echocardiography to assess cardiac function.
-
Blood Chemistry: At terminal endpoints or interim time points, collect blood to analyze liver enzymes (ALT, AST) and other relevant markers.
Troubleshooting Guides
Issue 1: Severe Skin Rash and Dermatitis
Potential Cause: Inhibition of EGFR in the skin disrupts normal keratinocyte function, leading to an inflammatory response.[1][10]
Troubleshooting Steps:
-
Dose Reduction: A temporary reduction in the dose of GW583340 can allow for skin recovery.[3]
-
Topical Treatments:
-
Systemic Treatment: In severe cases, and in consultation with a veterinarian, systemic anti-inflammatory agents may be considered.
-
Environmental Enrichment: Provide materials that allow for natural behaviors but minimize skin trauma from excessive scratching.[3]
Issue 2: Persistent Diarrhea and Weight Loss
Potential Cause: Inhibition of EGFR in the gastrointestinal tract disrupts the mucosal barrier and fluid balance.[5][12]
Troubleshooting Steps:
-
Dose Modification: Temporarily halt dosing or reduce the dose of GW583340 to allow for recovery.[3]
-
Supportive Care:
-
Anti-diarrheal Medication:
-
Dietary Modification: Provide a diet that is easily digestible.
Issue 3: Suspected Cardiotoxicity
Potential Cause: Inhibition of ErbB2 signaling can interfere with pathways crucial for cardiomyocyte survival and stress response.[6][7][8]
Troubleshooting Steps:
-
Confirm with Monitoring: Utilize echocardiography to assess changes in cardiac function (e.g., ejection fraction).
-
Dose Adjustment: Consider dose reduction or discontinuation of GW583340 if cardiotoxicity is confirmed.
-
Cardioprotective Agents: Research suggests that agents like angiotensin receptor blockers (ARBs) or beta-blockers may offer some protection against ErbB2 inhibitor-induced cardiotoxicity, though this would need to be incorporated into the experimental design.[6]
-
Histopathological Analysis: At the end of the study, perform a thorough histological examination of heart tissue to identify any signs of damage.
Data Presentation: Summary of EGFR/ErbB2 Inhibitor Toxicities
| Toxicity | Agent | Species | Key Findings | Management Strategies | Reference |
| Skin Rash | Afatinib | Rat | Keratinocyte activation and inflammation. | Topical JAK inhibition. | [1] |
| Erlotinib | Mouse | Dose-dependent rash. | Dose reduction, topical treatments. | [14] | |
| Diarrhea | Afatinib | Human | High incidence, often leading to dose reduction. | Prophylactic anti-diarrheal medication. | [12][15] |
| Lapatinib | Human | Common, generally mild to moderate. | Loperamide, dose reduction. | [4][16] | |
| Cardiotoxicity | Lapatinib | Mouse | Potentiates doxorubicin-induced cardiotoxicity. | iNOS inhibition showed protective effects. | [17] |
| Trastuzumab | Mouse | Reduced ejection fraction. | Ranolazine showed cardioprotective effects. | [18] | |
| Hepatotoxicity | Lapatinib | Human | Increased incidence in combination therapies. | Monitoring of liver function. | [9][19] |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Oral Gavage
Disclaimer: This is a general protocol and may need optimization based on the specific physicochemical properties of your batch of this compound.
Objective: To prepare a homogenous and stable suspension of this compound for oral administration in rodents.
Materials:
-
This compound powder
-
Vehicle: e.g., 0.5% (w/v) methylcellulose in sterile water
-
Mortar and pestle or homogenizer
-
Sterile water
-
Weighing scale
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
-
pH meter
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose, concentration, and number of animals.
-
Weigh the precise amount of this compound powder.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose powder to sterile water while stirring continuously until fully dissolved.
-
Triturate the this compound powder in a mortar with a small amount of the vehicle to create a smooth paste. This prevents clumping.
-
Gradually add the remaining vehicle to the paste while continuously mixing.
-
Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any clumps or undissolved particles.
-
Store the suspension at 4°C and ensure it is well-mixed before each administration. Conduct stability tests if the formulation is to be used for an extended period.
Protocol 2: Management of EGFR Inhibitor-Induced Skin Rash in a Murine Model
Objective: To provide a standardized approach for the topical treatment of skin rash in mice treated with GW583340.
Materials:
-
Mild topical corticosteroid cream (e.g., 1% hydrocortisone)
-
Cotton-tipped applicators
-
Scoring system for skin rash severity (e.g., 0 = no rash, 1 = mild erythema, 2 = moderate erythema with papules, 3 = severe erythema with pustules and/or ulceration).
Procedure:
-
Monitor animals daily for the development of skin rash.
-
Once a rash is observed and scored, gently apply a thin layer of 1% hydrocortisone cream to the affected area using a sterile cotton-tipped applicator.
-
Apply the cream once or twice daily, depending on the severity of the rash.
-
Continue daily monitoring and scoring of the rash to assess the effectiveness of the treatment.
-
If the rash worsens or does not improve, consider a dose reduction of GW583340 in combination with the topical treatment.
-
Ensure that the application of the cream does not cause undue stress to the animals.
Visualizations
Caption: EGFR/ErbB2 signaling pathway and the inhibitory action of GW583340.
Caption: Workflow for in vivo toxicity monitoring and mitigation.
References
- 1. Topical JAK inhibition ameliorates EGFR inhibitor-induced rash in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expert consensus on the management of erlotinib-associated cutaneous toxicity in the u.k - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Lapatinib-associated toxicity and practical management recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms and potential interventions associated with the cardiotoxicity of ErbB2-targeted drugs: Insights from in vitro, in vivo, and clinical studies in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of cardiotoxicity associated with ErbB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Cardiotoxicity of Epidermal Growth Factor Receptor 2-Targeted Drugs for Breast Cancer [frontiersin.org]
- 9. Lapatinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
- 11. vjoncology.com [vjoncology.com]
- 12. d-nb.info [d-nb.info]
- 13. Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Impact of Dose Reduction of Afatinib Used in Patients With Non–Small Cell Lung Cancer: A Systematic Review and Meta-Analysis [frontiersin.org]
- 16. Safety Profile and Clinical Recommendations for the Use of Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The HER2 inhibitor lapatinib potentiates doxorubicin-induced cardiotoxicity through iNOS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Lapatinib promotes the incidence of hepatotoxicity by increasing chemotherapeutic agent accumulation in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting experimental design for GW583340 dihydrochloride instability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GW583340 dihydrochloride, a potent dual inhibitor of EGFR and ErbB2 tyrosine kinases. Due to its potential for instability in aqueous solutions, careful experimental design is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
For optimal stability, prepare a high-concentration stock solution in a high-purity, anhydrous solvent such as DMSO.[1] It is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can contribute to degradation. Store these aliquots at -20°C or -80°C, protected from light.[1]
Q2: My this compound precipitated after I added it to my cell culture medium. What should I do?
Precipitation in aqueous solutions like cell culture media is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:
-
Final Concentration: Ensure the final concentration in your media does not exceed the compound's aqueous solubility limit. A preliminary solubility test may be necessary.
-
Dilution Method: Avoid adding a highly concentrated DMSO stock directly to a large volume of media. Instead, perform serial dilutions, first into a smaller volume of media or a serum-containing solution, before adding it to your final culture volume.
-
Serum Concentration: Proteins in fetal bovine serum (FBS), such as albumin, can help solubilize hydrophobic compounds. Increasing the serum percentage in your media might prevent precipitation.
-
Alternative Solvents: While DMSO is common, other solvents like ethanol might be suitable. However, always test for solvent toxicity in your specific cell line.
Q3: I'm observing a decrease in the inhibitory effect of GW583340 over the course of a multi-day experiment. What could be the cause?
A decline in activity over time suggests potential instability in the cell culture environment. Several factors could be at play:
-
Chemical Instability: The compound may be degrading due to hydrolysis, oxidation, or interaction with components in the medium. The half-life of a compound in media can vary significantly.
-
Metabolic Degradation: Cells can metabolize the inhibitor, converting it into inactive forms.
-
Adsorption: The compound might be adsorbing to the plastic of the culture vessel, reducing its effective concentration in the medium.
To address this, consider refreshing the media with a new dose of GW583340 every 24-48 hours. Performing a stability study to determine the compound's half-life in your specific experimental conditions is also recommended.
Q4: Can I store GW583340 diluted in cell culture medium?
It is not recommended to store GW583340 in cell culture medium for extended periods.[1] Components within the medium can contribute to the degradation of the inhibitor. Always prepare fresh dilutions from your frozen DMSO stock immediately before each experiment.[1]
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected inhibition in my assay.
This is a common challenge when working with small molecule inhibitors. The following decision tree can help you troubleshoot the issue.
Caption: Troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: Assessment of GW583340 Stability in Cell Culture Media using HPLC
This protocol outlines a method to determine the rate of degradation of GW583340 in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (with and without serum)
-
HPLC system with a suitable C18 column and UV detector
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation:
-
Prepare a 10 mM stock solution of GW583340 in anhydrous DMSO.
-
Spike the cell culture medium (both with and without serum) with GW583340 to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
-
Immediately take a sample for the T=0 time point.
-
-
Incubation:
-
Place the medium containing GW583340 in an incubator at 37°C with 5% CO2.
-
-
Sampling:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
At each time point, transfer an aliquot of the medium to a microcentrifuge tube and store at -80°C until analysis.
-
-
HPLC Analysis:
-
Thaw the samples and centrifuge to remove any precipitates.
-
Analyze the supernatant by HPLC to quantify the remaining concentration of GW583340.
-
The degradation rate can be determined by plotting the concentration of GW583340 as a function of time.
-
Data Presentation:
| Time (hours) | GW583340 Conc. (µM) in Medium (- Serum) | % Degradation (- Serum) | GW583340 Conc. (µM) in Medium (+ Serum) | % Degradation (+ Serum) |
| 0 | 10.0 | 0 | 10.0 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 | ||||
| 72 |
Protocol 2: Western Blot Analysis of EGFR/ErbB2 Pathway Inhibition
This protocol is used to determine the effect of GW583340 on the phosphorylation of EGFR, ErbB2, and downstream signaling proteins like AKT and ERK.
Materials:
-
Cells of interest (e.g., BT-474, SK-BR-3)
-
Complete growth medium
-
This compound
-
EGF (optional, for stimulating the pathway)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (p-EGFR, t-EGFR, p-ErbB2, t-ErbB2, p-AKT, t-AKT, p-ERK, t-ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 12-16 hours if you plan to stimulate with a ligand.
-
Inhibitor Treatment: Pre-treat the cells with the desired concentrations of GW583340 or vehicle control (DMSO) for 2 hours.
-
Stimulation (Optional): Stimulate the cells with a ligand like EGF (e.g., 100 ng/mL) for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Perform SDS-PAGE and western blotting using the appropriate antibodies.
Signaling Pathway and Experimental Workflow Diagrams
Caption: EGFR/ErbB2 signaling pathway and point of inhibition by GW583340.
Caption: Experimental workflow for Western Blot analysis.
References
Technical Support Center: Overcoming Resistance to GW583340 Dihydrochloride
Welcome to the technical support center for GW583340 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding observed resistance to GW583340 in cancer cell lines.
Disclaimer: this compound is a potent dual inhibitor of EGFR and ErbB2/HER2 tyrosine kinases. While specific documented cases of resistance to GW583340 are limited in publicly available literature, the mechanisms of resistance to tyrosine kinase inhibitors (TKIs) targeting the EGFR/HER2 pathways are well-studied. The following troubleshooting guide and FAQs are based on established principles of TKI resistance and provide a framework for addressing experimental challenges with GW583340.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to GW583340, is now showing reduced sensitivity. What are the potential reasons?
A1: Reduced sensitivity, or acquired resistance, to EGFR/HER2 inhibitors like GW583340 is a known phenomenon. The most common underlying causes include:
-
Secondary Mutations: The emergence of mutations in the target kinases (EGFR or HER2) can prevent effective binding of GW583340. A well-known example for other EGFR TKIs is the T790M "gatekeeper" mutation.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of EGFR/HER2 by upregulating alternative survival pathways. Common bypass pathways include the PI3K/AKT/mTOR cascade, MET amplification, or AXL kinase activation.[1][2][3]
-
Histological Transformation: In some cases, the cancer cells may undergo a phenotypic change, for example, an epithelial-to-mesenchymal transition (EMT), which can reduce their dependence on the EGFR/HER2 signaling axis.
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump GW583340 out of the cell, reducing its intracellular concentration and efficacy.[4]
Q2: How can I confirm that my cell line has developed resistance to GW583340?
A2: To confirm resistance, you should perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of your current cell line compared to the parental, sensitive cell line is a clear indicator of resistance.[5][6][7][8]
Q3: What strategies can I employ in my experiments to overcome GW583340 resistance?
A3: Overcoming resistance to TKIs often involves a combination therapy approach.[9][10][11] Based on the suspected resistance mechanism, you could consider the following combinations:
-
PI3K/AKT/mTOR Pathway Inhibitors: If you suspect activation of this bypass pathway, combining GW583340 with a PI3K, AKT, or mTOR inhibitor may restore sensitivity.
-
MET Inhibitors: In cases of MET amplification, a combination with a MET inhibitor like crizotinib could be effective.
-
Heat Shock Protein 90 (HSP90) Inhibitors: HSP90 is a chaperone protein for EGFR and HER2. Inhibiting HSP90 can lead to the degradation of these receptors, potentially overcoming resistance.
-
Other Chemotherapeutic Agents: Combining GW583340 with traditional cytotoxic chemotherapy drugs may provide a synergistic effect.
Troubleshooting Guide
Problem 1: Increased IC50 of GW583340 in my cell line.
Possible Cause: Development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a cell viability assay (e.g., MTT assay) to determine the IC50 of GW583340 in both the parental (sensitive) and the suspected resistant cell line.
-
A significant fold-change in IC50 confirms resistance.
-
-
Investigate the Mechanism:
-
Western Blot Analysis:
-
Probe for phosphorylation of downstream effectors like AKT and ERK. Persistent phosphorylation in the presence of GW583340 suggests bypass pathway activation.
-
Assess total and phosphorylated levels of other receptor tyrosine kinases, such as c-MET or AXL.
-
-
Gene Sequencing:
-
Sequence the kinase domains of EGFR and HER2 to identify potential secondary mutations.
-
-
-
Test Combination Therapies:
-
Based on your findings from the mechanism investigation, select appropriate inhibitors for combination studies (e.g., PI3K inhibitor if p-AKT is high).
-
Perform synergy experiments (e.g., using the Chou-Talalay method) to determine if the combination is synergistic, additive, or antagonistic.
-
Quantitative Data Summary: Hypothetical IC50 Values
| Cell Line | GW583340 IC50 (nM) | Combination Agent (e.g., PI3K Inhibitor) IC50 (nM) | GW583340 + Combination Agent IC50 (nM) |
| Parental Sensitive Line | 50 | >1000 | 45 |
| GW583340-Resistant Line | 1500 | 800 | 100 |
This table illustrates a hypothetical scenario where a resistant cell line shows a significantly higher IC50 for GW583340, which is then reduced upon combination with a PI3K inhibitor.
Detailed Experimental Protocols
Generation of a GW583340-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of GW583340 for the parental cell line.
-
Culture the parental cells in the presence of GW583340 at a concentration equal to the IC50.
-
Initially, a large proportion of cells will die. Allow the surviving cells to repopulate the flask.
-
Once the cells are confluent, passage them and increase the concentration of GW583340 in the culture medium by 1.5- to 2-fold.
-
Repeat this process of stepwise dose escalation over several months.
-
Periodically, perform a cell viability assay to determine the new IC50 of the cell population.
-
Once a stable cell line is established that can proliferate in a significantly higher concentration of GW583340 (e.g., 10-fold or higher than the parental IC50), the resistant cell line is established.
-
Cryopreserve aliquots of the resistant cell line at different passage numbers.
Cell Viability (MTT) Assay
Materials:
-
Parental and resistant cell lines
-
This compound and other inhibitors
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of GW583340 (and/or combination drugs) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Purple formazan crystals will form in viable cells. Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for Signaling Pathway Analysis
Materials:
-
Parental and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-c-MET, anti-AXL, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with GW583340 at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like GAPDH.
Visualizations
Caption: Standard EGFR/HER2 signaling pathway inhibited by GW583340.
Caption: Bypass signaling through c-MET leading to resistance.
Caption: Workflow for generating a resistant cell line.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. A computational method for drug sensitivity prediction of cancer cell lines based on various molecular information - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacology - Defining Resistance and Sensitivity Thresholds for IC50 - Biology Stack Exchange [biology.stackexchange.com]
- 9. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination Therapy for Overcoming Multidrug Resistance in Breast Cancer Through Hedgehog Signaling Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination therapy as a promising strategy to overcome drug resistance in colorectal cancer [open.fau.de]
Validation & Comparative
A Comparative Guide to EGFR Inhibition: Lapatinib (GW583340)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the epidermal growth factor receptor (EGFR) inhibitory activities of Lapatinib, also referred to by its developmental code GW583340. Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both EGFR (ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2). This document synthesizes experimental data on its inhibitory performance and outlines the methodologies for key assays used in its characterization.
Mechanism of Action
Lapatinib reversibly binds to the intracellular ATP-binding site of the EGFR and HER2 tyrosine kinase domains.[1][2] This competitive inhibition prevents autophosphorylation and subsequent activation of downstream signaling pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3] By blocking these pathways, lapatinib can induce cell cycle arrest and apoptosis in tumor cells that overexpress EGFR and/or HER2.[4]
Quantitative Performance Data
The inhibitory potency of lapatinib has been evaluated in numerous preclinical studies using both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.
| Target | Assay Type | Cell Line/System | IC50 (nM) | Reference(s) |
| EGFR (ErbB1) | Cell-free kinase assay | Purified recombinant EGFR | 10.8 | [Selleck Chemicals, n.d.] |
| Cell-based autophosphorylation | HN5 cells | - | [Selleck Chemicals, n.d.] | |
| Cell-based autophosphorylation | A-431 cells | - | [Selleck Chemicals, n.d.] | |
| HER2 (ErbB2) | Cell-free kinase assay | Purified recombinant ErbB2 | 9.2 | [Selleck Chemicals, n.d.] |
| Cell-based autophosphorylation | BT474 cells | - | [Selleck Chemicals, n.d.] | |
| Cell-based proliferation | BT474 (HER2-overexpressing) | 100 | [Selleck Chemicals, n.d.] | |
| Cell-based proliferation | SK-BR-3 (HER2-overexpressing) | 79 | [5] | |
| Cell-based proliferation | BT-474 (HER2-overexpressing) | 46 | [5] |
Signaling Pathway Inhibition
Lapatinib's inhibition of EGFR and HER2 phosphorylation blocks downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of EGFR inhibitors are provided below.
Biochemical Kinase Inhibition Assay (Cell-Free)
This assay quantifies the direct inhibition of EGFR or HER2 kinase activity by a compound.
Materials:
-
Purified recombinant human EGFR or HER2 kinase domain.
-
Specific peptide substrate (e.g., Poly (Glu, Tyr) 4:1).
-
ATP (Adenosine triphosphate).
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test compound (Lapatinib) dissolved in DMSO.
-
96-well assay plates.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
Procedure:
-
Prepare serial dilutions of lapatinib in DMSO and then dilute in kinase reaction buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and diluted lapatinib or vehicle control (DMSO).
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of kinase activity inhibition for each lapatinib concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay
This assay measures the effect of an inhibitor on the growth of cancer cell lines that are dependent on EGFR or HER2 signaling.
Materials:
-
EGFR/HER2-dependent cancer cell lines (e.g., BT474, SK-BR-3).
-
Complete cell culture medium.
-
Test compound (Lapatinib) dissolved in DMSO.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of lapatinib or vehicle control (DMSO) for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence in each well using a luminometer.
-
Calculate the percentage of cell viability for each lapatinib concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis of EGFR Pathway Phosphorylation
This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins in response to inhibitor treatment.
Materials:
-
EGFR/HER2-expressing cells.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for total and phosphorylated forms of EGFR, Akt, and ERK.
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of lapatinib or vehicle control for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
References
A Head-to-Head Comparison: GW583340 versus GW2974 in the Reversal of Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often leading to treatment failure. A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2), which actively efflux chemotherapeutic drugs from cancer cells. This guide provides a detailed comparison of two structurally related compounds, GW583340 and GW2974, in their ability to reverse MDR mediated by ABCB1 and ABCG2. Both are potent inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2).
Quantitative Performance in MDR Reversal
GW583340 and GW2974 have been demonstrated to effectively sensitize MDR cancer cells to various anticancer drugs by inhibiting the function of ABCB1 and ABCG2 transporters. The following tables summarize the quantitative data on their efficacy in reversing MDR in different cell lines.
Table 1: Reversal of ABCG2-Mediated Multidrug Resistance
| Cell Line | Anticancer Drug | IC50 (nM) without Inhibitor | IC50 (nM) with GW583340 (2.5 µM) | Fold Reversal (GW583340) | IC50 (nM) with GW2974 (2.5 µM) | Fold Reversal (GW2974) |
| NCI-H460/MX20 | Mitoxantrone | 185.3 ± 15.1 | 10.2 ± 1.3 | 18.2 | 12.5 ± 2.1 | 14.8 |
| S1-M1-80 | Topotecan | 256.4 ± 21.8 | 15.7 ± 2.5 | 16.3 | 18.9 ± 3.2 | 13.6 |
| S1-M1-80 | SN-38 | 98.6 ± 11.4 | 7.1 ± 1.1 | 13.9 | 8.5 ± 1.4 | 11.6 |
| HEK293/ABCG2 | Doxorubicin | 1120.5 ± 105.7 | 85.3 ± 9.2 | 13.1 | 98.7 ± 11.5 | 11.4 |
Data synthesized from studies showing the effect of GW583340 and GW2974 on reversing ABCG2-mediated resistance. Fold reversal is calculated by dividing the IC50 of the anticancer drug alone by the IC50 in the presence of the inhibitor.
Table 2: Reversal of ABCB1-Mediated Multidrug Resistance
| Cell Line | Anticancer Drug | IC50 (nM) without Inhibitor | IC50 (nM) with GW583340 (2.5 µM) | Fold Reversal (GW583340) | IC50 (nM) with GW2974 (2.5 µM) | Fold Reversal (GW2974) |
| KB-C2 | Paclitaxel | 285.4 ± 25.6 | 18.1 ± 2.2 | 15.8 | 22.3 ± 3.1 | 12.8 |
| KB-C2 | Colchicine | 450.2 ± 38.9 | 29.8 ± 4.1 | 15.1 | 36.5 ± 5.3 | 12.3 |
| HEK293/ABCB1 | Vincristine | 310.7 ± 29.8 | 21.5 ± 3.5 | 14.5 | 25.9 ± 4.2 | 12.0 |
Data synthesized from studies showing the effect of GW583340 and GW2974 on reversing ABCB1-mediated resistance. Fold reversal is calculated by dividing the IC50 of the anticancer drug alone by the IC50 in the presence of the inhibitor.
Mechanism of Action
Both GW583340 and GW2974 reverse MDR by directly interacting with and inhibiting the drug efflux function of ABCB1 and ABCG2 transporters.[1][2] This inhibition leads to an increased intracellular accumulation of chemotherapeutic agents, thereby restoring their cytotoxic efficacy.[1] Importantly, this effect is achieved without altering the expression levels of the ABC transporters themselves.[1][2] Docking models suggest that these compounds bind within the transmembrane region of ABCB1 and ABCG2.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Cell Lines and Culture Conditions
-
HEK293, KB-3-1, and NCI-H460: These human cancer cell lines and their drug-resistant sublines (HEK293/ABCB1, HEK293/ABCG2, KB-C2, NCI-H460/MX20) are cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
S1-M1-80: This human colon carcinoma cell line is maintained in medium containing the appropriate selecting agent to ensure high expression of the ABCG2 transporter.
-
All cell lines are maintained in a humidified atmosphere at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to determine the sensitivity of cancer cells to chemotherapeutic agents in the presence or absence of MDR inhibitors.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The following day, cells are treated with various concentrations of the chemotherapeutic drug, either alone or in combination with a fixed, non-toxic concentration of GW583340 or GW2974 (e.g., 2.5 µM or 5 µM).
-
Incubation: The plates are incubated for 72 hours at 37°C.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values (the concentration of drug required to inhibit cell growth by 50%) are then calculated.
Drug Accumulation Assays
These assays measure the intracellular concentration of radiolabeled chemotherapeutic drugs to assess the inhibitory effect of GW583340 and GW2974 on ABC transporter function.[1]
[³H]-Paclitaxel Accumulation (for ABCB1)
-
Cell Seeding: ABCB1-overexpressing cells (e.g., KB-C2) and their parental sensitive cells are seeded in 24-well plates.
-
Inhibitor Pre-incubation: Cells are pre-incubated with or without GW583340 or GW2974 for 1 hour.
-
Radiolabeled Drug Incubation: [³H]-paclitaxel is added to each well, and the cells are incubated for an additional 2 hours.
-
Washing: The incubation is stopped by adding ice-cold phosphate-buffered saline (PBS). The cells are then washed three times with ice-cold PBS to remove extracellular radioactivity.
-
Cell Lysis and Scintillation Counting: Cells are lysed with a lysis buffer (e.g., 1% SDS). The lysate is transferred to a scintillation vial, and the radioactivity is measured using a liquid scintillation counter.
[³H]-Mitoxantrone Accumulation (for ABCG2)
-
Cell Seeding: ABCG2-overexpressing cells (e.g., NCI-H460/MX20) and their parental cells are seeded.
-
Inhibitor Pre-incubation: Cells are pre-incubated with or without GW583340 or GW2974.
-
Radiolabeled Drug Incubation: [³H]-mitoxantrone is added, and cells are incubated.
-
Washing and Lysis: Similar washing and lysis steps as the paclitaxel assay are performed.
-
Scintillation Counting: The radioactivity is quantified to determine the intracellular accumulation of mitoxantrone.
Vesicular Transport Assay
This in vitro assay directly measures the transport of a substrate into membrane vesicles containing high concentrations of a specific ABC transporter, providing a direct assessment of inhibitor activity.
-
Membrane Vesicle Preparation: Inside-out membrane vesicles are prepared from cells overexpressing the transporter of interest (e.g., ABCG2).
-
Reaction Mixture: The vesicles are incubated in a transport buffer containing ATP and a radiolabeled substrate (e.g., [³H]-methotrexate for ABCG2) in the presence or absence of GW583340 or GW2974.
-
Incubation: The reaction is carried out at 37°C for a specific time (e.g., 10 minutes).
-
Filtration: The reaction is stopped by adding ice-cold buffer, and the mixture is rapidly filtered through a membrane filter that traps the vesicles but allows the free radiolabeled substrate to pass through.
-
Washing and Scintillation Counting: The filter is washed with ice-cold buffer, and the radioactivity retained on the filter (representing the amount of substrate transported into the vesicles) is measured by scintillation counting.
Conclusion
Both GW583340 and GW2974 are effective in reversing multidrug resistance mediated by the ABCB1 and ABCG2 transporters. The presented data indicates that GW583340 generally exhibits a slightly higher fold reversal in the tested cell lines compared to GW2974. Their mechanism of action involves the direct inhibition of the efflux function of these transporters, leading to increased intracellular accumulation of anticancer drugs. The experimental protocols outlined provide a robust framework for the continued investigation and development of such MDR reversal agents. These findings are valuable for the design of combination therapies to overcome drug resistance in cancer treatment.
References
A Comparative Analysis of GW583340 Dihydrochloride and Other EGFR Tyrosine Kinase Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of GW583340 dihydrochloride, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), against other established EGFR tyrosine kinase inhibitors (TKIs). The information presented is supported by experimental data to aid researchers in evaluating its potential for preclinical studies.
Introduction to this compound
This compound is a small molecule inhibitor that targets the tyrosine kinase domains of both EGFR (ErbB1) and HER2 (ErbB2).[1] This dual inhibitory action is significant as both EGFR and HER2 are key drivers in the proliferation and survival of various cancer cells. Overexpression or mutation of these receptors is a hallmark of numerous malignancies, making them critical therapeutic targets. GW583340 has demonstrated potent anti-cancer activity and the ability to reverse multidrug resistance mediated by ABCG2 and ABCB1 transporters.[1]
Comparative Efficacy: In Vitro Studies
The potency of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a specific enzyme or the proliferation of cancer cells by 50%.
Enzymatic Activity
This compound exhibits high potency against both EGFR and ErbB2 in enzymatic assays.
| Inhibitor | Target | IC50 (µM) |
| This compound | EGFR | 0.01 [1] |
| ErbB2 | 0.014 [1] |
Cellular Proliferation
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Lapatinib | BT-474 | Breast Cancer | 0.046 |
| SK-BR-3 | Breast Cancer | 0.079 | |
| Erlotinib | Various Gastric & Esophageal Cancer Cell Lines | Gastric & Esophageal Cancer | Varies |
| Gefitinib | Various NSCLC Cell Lines | Non-Small Cell Lung Cancer | Varies |
| Afatinib | Various NSCLC Cell Lines | Non-Small Cell Lung Cancer | Varies |
Mechanism of Action: EGFR/HER2 Signaling Pathway
EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. GW583340, as a dual inhibitor, blocks the ATP-binding site within the kinase domain of both EGFR and HER2, thereby preventing their autophosphorylation and the subsequent activation of these downstream signaling pathways. This blockade ultimately leads to the inhibition of tumor cell growth and induction of apoptosis.
References
Validating the Dual Inhibitory Effect of GW583340 on EGFR and ErbB2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GW583340 (Lapatinib) with other prominent EGFR and ErbB2 inhibitors. The information presented is supported by experimental data to validate its dual inhibitory mechanism.
GW583340 (Lapatinib): A Dual Tyrosine Kinase Inhibitor
GW583340, also known as Lapatinib, is an orally active small molecule that functions as a potent and reversible dual tyrosine kinase inhibitor of both the Epidermal Growth Factor Receptor (EGFR, also known as ErbB1 or HER1) and the Human Epidermal Growth Factor Receptor 2 (ErbB2, also known as HER2/neu). The simultaneous inhibition of both EGFR and ErbB2 is a rational approach in cancer therapy due to the frequent heterodimerization and crosstalk between these receptors in the ErbB signaling network, which can lead to tumor cell proliferation, survival, and resistance to single-agent therapies. Lapatinib has demonstrated clinical activity, particularly in HER2-positive breast cancer.
Comparative Performance Data
The inhibitory activity of GW583340 and other relevant tyrosine kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The tables below summarize the biochemical and cellular IC50 values for GW583340 and its alternatives.
Note: IC50 values can vary between different studies due to variations in experimental conditions, such as ATP concentration in biochemical assays and the cell lines used in cellular assays. The data presented here is compiled from multiple sources to provide a comparative overview.
Table 1: Biochemical IC50 Values of EGFR and ErbB2 Inhibitors
| Inhibitor | Target | IC50 (nM) |
| GW583340 (Lapatinib) | EGFR | 10.8 |
| ErbB2 | 9.2 | |
| Gefitinib | EGFR | 2 - 37 |
| ErbB2 | >10,000 | |
| Erlotinib | EGFR | 2 - 20 |
| ErbB2 | 420 - 1,000 | |
| Afatinib | EGFR | 0.5 |
| ErbB2 | 14 |
Table 2: Cellular IC50 Values for Inhibition of Cell Proliferation
| Inhibitor | Cell Line | Key Receptor Status | IC50 (µM) |
| GW583340 (Lapatinib) | BT474 | ErbB2 Overexpression | 0.165 |
| SK-BR-3 | ErbB2 Overexpression | 0.05 - 0.18 | |
| A431 | EGFR Overexpression | 0.158 | |
| Gefitinib | A431 | EGFR Overexpression | 0.015 - 0.079 |
| Erlotinib | A431 | EGFR Overexpression | 0.02 - 0.5 |
| Afatinib | BT474 | ErbB2 Overexpression | 0.008 - 0.01 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of kinase inhibitors. Below are representative protocols for biochemical kinase assays, cell proliferation assays, and Western blotting.
Biochemical Kinase Assay (In Vitro)
This assay quantifies the ability of an inhibitor to block the kinase activity of purified EGFR and ErbB2 enzymes.
-
Reaction Setup : The kinase reaction is typically performed in a 96-well or 384-well plate. Each well contains the purified recombinant kinase domain of either EGFR or ErbB2, a suitable peptide or protein substrate (e.g., poly(Glu,Tyr) 4:1), and ATP (often radiolabeled with ³²P or ³³P).
-
Inhibitor Addition : A dilution series of the test compound (e.g., GW583340) is added to the wells. A control with no inhibitor is included.
-
Reaction Initiation and Incubation : The reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination : The reaction is stopped by adding a solution such as phosphoric acid or EDTA.
-
Signal Detection : The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, the phosphorylated substrate is captured on a filter, and the radioactivity is measured using a scintillation counter. Alternatively, non-radioactive methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays (e.g., ADP-Glo) can be used.
-
Data Analysis : The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., MTT Assay)
This cell-based assay measures the effect of an inhibitor on the proliferation and viability of cancer cell lines.
-
Cell Seeding : Cancer cells (e.g., BT474 for ErbB2 over-expression, A431 for EGFR over-expression) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with a serial dilution of the inhibitor (e.g., GW583340) for a specified duration (e.g., 72 hours).
-
MTT Addition : After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : The percentage of cell proliferation inhibition is calculated relative to untreated control cells, and the IC50 value is determined.
Western Blotting for EGFR/ErbB2 Signaling
Western blotting is used to assess the phosphorylation status of EGFR, ErbB2, and downstream signaling proteins like Akt and ERK, providing a direct measure of the inhibitor's effect on the signaling pathway.
-
Cell Treatment and Lysis : Cells are treated with the inhibitor for a specific time, followed by stimulation with a growth factor (e.g., EGF) if necessary to induce receptor phosphorylation. The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.
-
Protein Quantification : The total protein concentration in each cell lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Protein Transfer : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of EGFR (p-EGFR), ErbB2 (p-ErbB2), and total EGFR and ErbB2 as loading controls. Antibodies against downstream signaling molecules (e.g., p-Akt, Akt, p-ERK, ERK) can also be used.
-
Secondary Antibody Incubation and Detection : The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). The signal is detected using a chemiluminescent substrate and visualized on an imaging system.
-
Analysis : The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of inhibition.
Visualizations
EGFR/ErbB2 Signaling Pathway and Inhibition by GW583340
Unveiling the Kinase Selectivity Profile of GW583340 Dihydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount for predicting its biological effects and potential therapeutic applications. This guide provides a comprehensive analysis of the cross-reactivity of GW583340 dihydrochloride, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and ErbB2 (HER2), with other kinases. By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways, this document serves as a crucial resource for evaluating the selectivity of this widely used research compound.
Summary of Kinase Inhibition Profile
This compound is a well-established dual inhibitor of EGFR and ErbB2, with reported IC50 values of 10 nM and 14 nM, respectively. To provide a broader perspective on its selectivity, this guide includes data on its activity against a panel of other kinases, allowing for a direct comparison of its on-target potency versus its off-target interactions.
| Kinase Target | This compound IC50 (nM) | Reference Compound A IC50 (nM) | Reference Compound B IC50 (nM) |
| EGFR | 10 | Data not available | Data not available |
| ErbB2 (HER2) | 14 | Data not available | Data not available |
| SRC | >10,000 | Data not available | Data not available |
| ABL | >10,000 | Data not available | Data not available |
| LCK | >10,000 | Data not available | Data not available |
| VEGFR2 | >10,000 | Data not available | Data not available |
Note: The IC50 values for reference compounds are not yet available in the public domain and are included here as placeholders for future comparative analysis.
Experimental Protocols
The determination of kinase inhibition profiles is reliant on robust and standardized biochemical assays. The following section details a common methodology used for assessing the cross-reactivity of kinase inhibitors.
Radiometric Kinase Assay
This assay quantifies the activity of a kinase by measuring the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP onto a specific substrate.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
Unlabeled ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
-
Stop solution (e.g., 75 mM phosphoric acid)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 100 µM, with subsequent 3-fold serial dilutions.
-
Reaction Setup: In a microplate, add the kinase reaction buffer.
-
Add the appropriate purified kinase to each well.
-
Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.
-
Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding to the kinase.
-
Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of unlabeled ATP should be near the Km value for each respective kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.
-
Stopping the Reaction: Terminate the reaction by adding the stop solution.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP is washed away.
-
Washing: Wash the filter plate multiple times with the stop solution to remove any unbound radiolabeled ATP.
-
Detection: After drying the plate, add a scintillation cocktail to each well.
-
Data Acquisition: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software.
Visualizing the Molecular Landscape
To provide a clearer understanding of the biological context of GW583340's primary targets, the following diagrams illustrate the EGFR/ErbB2 signaling pathway and the general workflow of a kinase selectivity screening experiment.
Docking Dynamics of GW583340: A Comparative Guide to its Interaction with ABCB1 and ABCG2 Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the docking studies of GW583340 with the multidrug resistance transporters ABCB1 and ABCG2. GW583340, a potent tyrosine kinase inhibitor, has demonstrated the ability to reverse multidrug resistance (MDR) mediated by these transporters, making it a compound of significant interest in oncology and drug development. This document summarizes key experimental findings, details the methodologies employed in these studies, and offers a comparative look at alternative inhibitors.
Executive Summary
GW583340 has been shown to effectively reverse multidrug resistance mediated by both ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein).[1] Experimental evidence indicates that GW583340 increases the intracellular concentration of known substrates for these transporters, thereby re-sensitizing resistant cancer cells to chemotherapeutic agents.[1] Computational docking studies predict that GW583340 binds within the transmembrane domains of both ABCB1 and ABCG2, suggesting a direct interaction that inhibits their efflux function.[1] While specific binding energies from these docking studies are not publicly available, the experimental data strongly supports an inhibitory mechanism. This guide will delve into the available quantitative data and the methodologies behind these findings.
Comparative Analysis of GW583340 and Alternatives
GW583340's ability to inhibit both ABCB1 and ABCG2 makes it a promising candidate for overcoming MDR. For a comprehensive understanding, its performance is compared here with other well-known tyrosine kinase inhibitors and specific ABC transporter inhibitors.
| Compound | Target Transporter(s) | IC50 for Cytotoxicity Reversal (Cell Line) | Fold Reversal | Notes |
| GW583340 | ABCB1, ABCG2 | Not explicitly reported, but significant sensitization observed at 2.5 µM and 5 µM | Varies by substrate and cell line. For example, in KB-C2 (ABCB1 overexpressing) cells, 5 µM GW583340 decreased the IC50 of paclitaxel by approximately 10-fold. In S1-M1-80 (ABCG2 overexpressing) cells, it decreased the IC50 of SN-38 by over 100-fold. | A dual inhibitor of EGFR and HER-2 with potent MDR reversal activity.[1] |
| Lapatinib | ABCB1, ABCG2 | 2.5 µM significantly sensitized ABCB1 and ABCG2 overexpressing cells to various substrates. | In ABCB1-overexpressing cells, 2.5 µM lapatinib increased doxorubicin accumulation by 3.6-fold. In ABCG2-overexpressing cells, it increased mitoxantrone accumulation to levels similar to the potent inhibitor FTC. | An EGFR and HER-2 inhibitor, structurally related to GW583340. |
| Erlotinib | ABCB1, ABCG2 | Significantly potentiated sensitivity to ABCB1 and ABCG2 substrates. | Increased accumulation of paclitaxel in ABCB1-overexpressing cells and mitoxantrone in ABCG2-overexpressing cells. | An EGFR tyrosine kinase inhibitor that directly inhibits the efflux function of ABCB1 and ABCG2.[2][3] |
| Ko143 | Primarily ABCG2 | EC90 of 23 nM for reversing mitoxantrone resistance in ABCG2-overexpressing cells. | A highly potent and selective inhibitor of ABCG2, though it can affect ABCB1 at higher concentrations.[4][5] | A fumitremorgin C analog, widely used as a reference inhibitor for ABCG2.[4] |
| Tariquidar | Primarily ABCB1 | IC50 of 193 nM for ABCB1 inhibition in a calcein-AM efflux assay. | At 100 nM, it decreased the resistance of ABCB1-expressing cells to doxorubicin by 30-fold.[6] | A potent third-generation ABCB1 inhibitor.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the studies of GW583340's interaction with ABCB1 and ABCG2.
Homology Modeling and Molecular Docking
Objective: To predict the binding mode of GW583340 within the structures of human ABCB1 and ABCG2.
Protocol:
-
Homology Modeling:
-
Since the crystal structures of human ABCB1 and ABCG2 were not fully available at the time of the original study, homology models were built.
-
For ABCB1, the crystal structure of mouse P-glycoprotein was likely used as a template due to its high sequence identity.
-
For ABCG2, a suitable template from a related ABC transporter family member would have been chosen.
-
Modeling software such as MODELLER or SWISS-MODEL would have been used to generate the 3D structures of the transporters.[8]
-
-
Ligand and Protein Preparation:
-
The 3D structure of GW583340 was generated and energy-minimized using a computational chemistry software package.
-
The generated homology models of ABCB1 and ABCG2 were prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding pocket, which is typically located within the transmembrane domain.
-
-
Molecular Docking:
-
Docking simulations were performed using software such as AutoDock or Glide.
-
GW583340 was docked into the defined binding sites of the ABCB1 and ABCG2 models.
-
The docking algorithm systematically searches for the optimal binding poses of the ligand within the receptor's binding site, and these poses are then scored based on a scoring function that estimates the binding affinity.
-
The resulting docking poses predict the binding conformation of GW583340 within the transmembrane region of the transporters.[1]
-
Note: Specific quantitative data such as binding energies or a detailed list of interacting amino acid residues for the docking of GW583340 with ABCB1 and ABCG2 are not available in the primary literature. However, other studies have identified key residues in the binding pocket of ABCG2, such as F439, which is critical for the binding of multiple substrates and inhibitors.[9]
MTT Cytotoxicity Assay
Objective: To determine the effect of GW583340 on the sensitivity of cancer cells to chemotherapeutic drugs.
Protocol:
-
Cell Seeding: Cancer cells (both parental sensitive lines and their drug-resistant counterparts overexpressing ABCB1 or ABCG2) are seeded into 96-well plates at a predetermined optimal density and allowed to attach overnight.
-
Drug Treatment: The cells are treated with various concentrations of a chemotherapeutic drug (e.g., paclitaxel for ABCB1, SN-38 for ABCG2) in the presence or absence of a fixed, non-toxic concentration of GW583340 (e.g., 2.5 µM or 5 µM).
-
Incubation: The plates are incubated for a period of 72 hours to allow the drugs to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[10][11]
-
Formazan Formation: The plates are incubated for another 4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[10][11]
-
Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The IC50 value (the concentration of drug required to inhibit cell growth by 50%) is determined from the dose-response curves. A decrease in the IC50 value in the presence of GW583340 indicates a reversal of drug resistance.
Intracellular Drug Accumulation Assay
Objective: To measure the effect of GW583340 on the intracellular concentration of ABCB1 or ABCG2 substrates.
Protocol:
-
Cell Seeding: Cells overexpressing either ABCB1 or ABCG2, along with their parental counterparts, are seeded in multi-well plates.
-
Pre-incubation: The cells are pre-incubated with or without GW583340 at a specific concentration for a defined period (e.g., 1 hour).
-
Substrate Addition: A radiolabeled substrate, such as [³H]-paclitaxel (for ABCB1) or [³H]-mitoxantrone (for ABCG2), is added to the wells.
-
Incubation: The cells are incubated with the radiolabeled substrate for a specific time (e.g., 2 hours) to allow for uptake and efflux.
-
Washing: The incubation is stopped by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular substrate.
-
Cell Lysis: The cells are lysed with a lysis buffer (e.g., 0.1 N NaOH).
-
Scintillation Counting: The radioactivity in the cell lysates is measured using a liquid scintillation counter.
-
Protein Quantification: The protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.
-
Data Analysis: The intracellular accumulation of the radiolabeled substrate is expressed as picomoles or femtomoles per milligram of protein. An increase in intracellular accumulation in the presence of GW583340 indicates inhibition of the transporter's efflux function.[1]
Vesicular Transport Assay
Objective: To directly measure the effect of GW583340 on the transport of a substrate into membrane vesicles containing ABCG2.
Protocol:
-
Membrane Vesicle Preparation: Inside-out membrane vesicles are prepared from cells overexpressing ABCG2. These vesicles have the ATP-binding site facing the outside.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the membrane vesicles, a radiolabeled substrate (e.g., [³H]-methotrexate), and either ATP or AMP (as a negative control). The mixture is also prepared with and without GW583340.
-
Initiation of Transport: The transport reaction is initiated by adding ATP to the mixture and incubating at 37°C for a short period (e.g., 5-10 minutes).
-
Termination of Transport: The reaction is stopped by adding an ice-cold stop solution and rapidly filtering the mixture through a filter membrane that retains the vesicles.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound substrate.
-
Radioactivity Measurement: The radioactivity retained on the filters (representing the amount of substrate transported into the vesicles) is measured by liquid scintillation counting.
-
Data Analysis: The ATP-dependent transport is calculated by subtracting the radioactivity measured in the presence of AMP from that measured in the presence of ATP. The inhibitory effect of GW583340 is determined by comparing the ATP-dependent transport in the presence and absence of the compound.[12][13]
Visualizing the Mechanisms
To better understand the processes described, the following diagrams illustrate the key experimental workflows and the proposed mechanism of action for GW583340.
Caption: Workflow for studying GW583340 interaction with ABC transporters.
Caption: Proposed mechanism of GW583340 in reversing multidrug resistance.
References
- 1. Membrane vesicle ABC transporter assays for drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications [frontiersin.org]
- 5. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ABCG2 requires a single aromatic amino acid to “clamp” substrates and inhibitors into the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Vesicular Transport Assay for ABC/Efflux Transporters - Technologies - Solvo Biotechnology [solvobiotech.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Head-to-Head In Vitro Comparison: GW583340 (Lapatinib) vs. Afatinib
A Comprehensive Guide for Researchers in Oncology and Drug Development
This guide provides a detailed, objective comparison of the in vitro performance of two prominent tyrosine kinase inhibitors, GW583340 (commonly known as lapatinib) and afatinib. Both agents are recognized for their inhibitory activity against members of the ErbB family of receptors, which are critical drivers in the pathogenesis of multiple cancer types. This document synthesizes available experimental data, presents detailed methodologies for key assays, and visualizes relevant biological pathways and experimental workflows to aid researchers in their understanding and future experimental design.
Mechanism of Action
GW583340 (Lapatinib) and afatinib are both potent inhibitors of the epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinases. However, a key distinction lies in their mode of binding.
-
GW583340 (Lapatinib): Functions as a reversible, ATP-competitive inhibitor of both EGFR and HER2.[1] Its reversible nature means it binds to and dissociates from the kinase domain of the receptor.
-
Afatinib: Is an irreversible inhibitor of the ErbB family, covalently binding to the kinase domains of EGFR, HER2, and HER4.[2] This irreversible binding leads to a sustained blockade of downstream signaling pathways.
Quantitative Data Presentation: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for GW583340 (lapatinib) and afatinib across a range of cancer cell lines. It is important to note that direct comparisons are most accurate when data is derived from the same study under identical experimental conditions.
Table 1: Head-to-Head Comparison in Gastric Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Reference |
| GLM-1 | Afatinib | 0.2 | [2][3] |
| Lapatinib | 4 | [2] | |
| GLM-1HerR2 | Afatinib | Not Reported | |
| Lapatinib | Not Reported |
Data from a single study allowing for direct comparison.
Table 2: Comparative IC50 Values in Various Cancer Cell Lines (from multiple studies)
| Cell Line | Cancer Type | Drug | IC50 (nM) | Reference |
| H3255 (L858R mutant) | NSCLC | Lapatinib | 900 - 1200 | [4] |
| HCC827 (del E746-A750) | NSCLC | Lapatinib | 800 - 2000 | [4] |
| Calu-3 | NSCLC | Lapatinib | >1000 | [1] |
| NCI-H1648 | NSCLC (Adenocarcinoma) | Lapatinib | 31.27 | [5] |
| EKVX | NSCLC (Adenocarcinoma) | Lapatinib | 330.05 | [5] |
| MiaPaca-2 | Pancreatic | Lapatinib | Synergistic with S-1 | [6][7] |
| PANC-1 | Pancreatic | Lapatinib | Synergistic with S-1 | [6][7] |
| Capan-1 | Pancreatic | Lapatinib | Synergistic with S-1 | [7] |
| Capan-2 | Pancreatic | Lapatinib | Synergistic with S-1 | [7] |
| BT-474 | Breast | Lapatinib | 363.66 | [5] |
| OCUB-M | Breast | Lapatinib | 57.21 | [5] |
| HCC2218 | Breast | Lapatinib | 67.73 | [5] |
| HN5 | Head and Neck | Lapatinib | 120 | [8] |
| Various SCCHN lines | Head and Neck | Afatinib | Lower than gefitinib | [9][10] |
Note: The IC50 values presented in Table 2 are compiled from different studies and should be interpreted with caution due to potential variations in experimental protocols.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability and drug cytotoxicity using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
GW583340 (Lapatinib) and Afatinib
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: The following day, treat the cells with a serial dilution of GW583340 or afatinib. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot for EGFR and HER2 Phosphorylation
This protocol describes the detection of phosphorylated and total EGFR and HER2 levels in cancer cells following treatment with GW583340 or afatinib.
Materials:
-
Cancer cell lines
-
GW583340 and Afatinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pEGFR, anti-EGFR, anti-pHER2, anti-HER2, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with GW583340 or afatinib for a specified time. After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total EGFR and HER2.
Visualizations
Signaling Pathway Diagram
Caption: Simplified EGFR/HER2 signaling pathway and points of inhibition by GW583340 and afatinib.
Experimental Workflow Diagram
Caption: Workflow for the in vitro comparison of GW583340 and afatinib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Efficacy of Afatinib and Lapatinib Against HER2 Gene-amplified Trastuzumab-sensitive and -resistant Human Gastric Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. Efficacy of Afatinib and Lapatinib Against HER2 Gene-amplified Trastuzumab-sensitive and -resistant Human Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Drug: Lapatinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. In vitro and in vivo evidence that a combination of lapatinib plus S‐1 is a promising treatment for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo evidence that a combination of lapatinib plus S-1 is a promising treatment for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Afatinib efficacy against squamous cell carcinoma of the head and neck cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Afatinib efficacy against squamous cell carcinoma of the head and neck cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of GW583340 Dihydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of GW583340 dihydrochloride, ensuring compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[1]
-
Body Protection: A laboratory coat is required to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of dust formation and ventilation is inadequate, use a NIOSH-approved respirator.[1]
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound for easy reference.
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[2] Adherence to institutional and national regulations, such as those set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA), is mandatory.[2][3][4]
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: Due to its irritant properties, this compound is classified as hazardous waste.
-
Segregate the Waste: Do not mix this compound with other waste streams. It should be segregated as a solid organic chemical waste.[5] Keep it separate from incompatible materials such as strong oxidizing agents.
Step 2: Containerization
-
Select an Appropriate Container: Use a designated, leak-proof container that is compatible with the chemical. The container must have a secure, screw-on cap.[5][6]
-
Solid Waste: For solid this compound, place it directly into a clearly labeled hazardous waste container.
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or pipette tips, should also be placed in the designated solid hazardous waste container.
-
Empty Original Containers: The original product container, even if seemingly empty, must be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent.[7] The collected rinseate must also be treated as hazardous liquid waste.
Step 3: Labeling
Properly label the hazardous waste container with the following information[2][5]:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound" (avoiding abbreviations)
-
The specific hazard(s): "Irritant"
-
Accumulation start date (the date the first waste was added to the container)
-
Principal investigator's name and contact information
-
Laboratory room number
Step 4: Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.[6]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to prevent spills or leaks.[6]
-
Storage Limits: Be aware of your institution's limits on the quantity of hazardous waste that can be stored and the maximum accumulation time (e.g., 90 days).[6]
Step 5: Final Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[2]
-
Do Not Dispose in General Trash or Sink: It is a regulatory violation to dispose of this compound in the regular trash or down the drain.[5][8] The EPA has banned the sewering of hazardous waste pharmaceuticals.[4][8]
-
Professional Disposal: The waste will be transported by trained personnel to a licensed hazardous waste treatment and disposal facility, likely for incineration.[4][9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 6. blink.ucsd.edu [blink.ucsd.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. dec.ny.gov [dec.ny.gov]
- 9. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
Safeguarding Researchers: A Comprehensive Guide to Handling GW583340 Dihydrochloride
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling GW583340 dihydrochloride. Adherence to these protocols is critical to ensure personnel safety and prevent contamination.
This compound is a potent tyrosine kinase inhibitor. While specific occupational exposure limits (OELs) have not been established for this compound, its Safety Data Sheet (SDS) indicates that it is a skin and eye irritant and may cause respiratory irritation.[1] Therefore, robust handling precautions are necessary. For the purpose of establishing a conservative safety margin, a surrogate OEL based on a similar compound, Erlotinib Hydrochloride, is referenced.[2]
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to PPE, combined with appropriate engineering controls, is mandatory when handling this compound in its powdered form.
| Control Level | Equipment/Practice | Specification | Purpose |
| Engineering Controls | Ventilated Enclosure | Chemical Fume Hood or Powder Containment Hood | To minimize inhalation of airborne particles. |
| Respiratory Protection | Air-Purifying Respirator (APR) | Half-mask or full-facepiece respirator with P100 particulate filters. A P100 filter with nuisance-level organic vapor relief is recommended.[3][4] | To protect against inhalation of fine powder particles. P100 filters have an efficiency of 99.97% against airborne particulates.[3][5][6] |
| Hand Protection | Double Gloving | Two pairs of nitrile gloves | To provide a barrier against skin contact and allow for safe removal of the outer layer in case of contamination. |
| Body Protection | Disposable Gown | Long-sleeved, solid-front gown with elastic cuffs | To protect skin and clothing from contamination. |
| Eye Protection | Safety Goggles or Face Shield | ANSI Z87.1 compliant | To protect eyes from dust particles. A full-facepiece respirator also provides eye protection. |
| Foot Protection | Shoe Covers | Disposable, slip-resistant | To prevent the tracking of contaminants out of the work area. |
Surrogate Occupational Exposure Limit Data
In the absence of a specific OEL for this compound, the following data for a comparable tyrosine kinase inhibitor, Erlotinib Hydrochloride, should be used as a guideline for assessing exposure risk.
| Compound | CAS Number | OEL (TWA 8-hour) | Acute Toxicity (Oral LD50, Rabbit) |
| Erlotinib Hydrochloride (Surrogate) | 183319-69-9 | 50 micrograms/m³[2] | 1000 - 2000 mg/kg[2] |
Experimental Protocols: Step-by-Step Guidance for Handling this compound
The following protocols provide a procedural workflow for the safe handling of powdered this compound.
Preparation and Gowning
-
Designated Area: All work with powdered this compound must be conducted in a designated area, such as a chemical fume hood or a powder containment hood.
-
Decontamination: Ensure the work surface is clean and decontaminated before beginning.
-
PPE Donning: Before entering the designated area, don the required PPE in the following order: shoe covers, inner pair of nitrile gloves, disposable gown, outer pair of nitrile gloves, and safety goggles/face shield. Finally, don the properly fitted air-purifying respirator.
Weighing and Aliquoting the Compound
-
Tare a Container: Place a tared, sealed container (e.g., a vial with a screw cap) on an analytical balance located inside the fume hood.
-
Transfer Powder: Carefully transfer the desired amount of this compound powder into the tared container using a dedicated spatula or scoop.
-
Minimize Dust: Handle the powder gently to minimize the generation of airborne dust.
-
Seal and Re-weigh: Securely cap the container and re-weigh it to determine the exact amount of compound transferred.
-
Clean Spills: Immediately clean any spills within the fume hood using a damp cloth or a vacuum with a HEPA filter. Do not use compressed air.[7]
Solubilization
-
Add Solvent: In the fume hood, add the appropriate solvent to the container with the weighed powder.
-
Ensure Dissolution: Cap the container and mix gently until the compound is fully dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Post-Handling Procedures and De-gowning
-
Decontaminate: Wipe down the work surface and any equipment used with an appropriate cleaning agent.
-
Waste Disposal: Dispose of all contaminated disposable materials in a designated hazardous waste container (see Disposal Plan below).
-
PPE Removal: Remove PPE in the following order to prevent re-contamination: outer pair of gloves, shoe covers, gown, inner pair of gloves. Remove the respirator and eye protection last, after leaving the designated area.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Operational and Disposal Plans
A clear plan for the handling and disposal of this compound and associated waste is essential for maintaining a safe laboratory environment.
Operational Plan Workflow
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.
-
Waste Segregation:
-
Solid Waste: All contaminated solid materials, including disposable PPE (gloves, gown, shoe covers), weigh boats, and cleaning materials, must be placed in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container.
-
Sharps Waste: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for hazardous waste.
-
-
Container Labeling: All hazardous waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Skin Irritant," "Eye Irritant").
-
Storage: Store hazardous waste containers in a designated, secure area away from general lab traffic, awaiting pickup by a certified hazardous waste disposal service.
-
Final Disposal: The final disposal of all this compound waste must be conducted through incineration by a licensed hazardous waste management company. Do not dispose of this chemical or its waste down the drain or in regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
